2-Oxaspiro[3.5]nonan-7-ylmethanol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-oxaspiro[3.5]nonan-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXZJRYFNGVOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303027 | |
| Record name | 2-Oxaspiro[3.5]nonane-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256546-76-5 | |
| Record name | 2-Oxaspiro[3.5]nonane-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256546-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxaspiro[3.5]nonane-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxaspiro[3.5]nonan-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxaspiro[3.5]nonan-7-ylmethanol is a spirocyclic compound containing an oxetane ring fused to a cyclohexane methanol moiety. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel exit vectors for substituent positioning and improve physicochemical properties of drug candidates. The oxetane ring, in particular, is increasingly utilized as a polar motif and a bioisostere for gem-dimethyl or carbonyl groups. This guide outlines a plausible synthetic route and the expected analytical characterization of the title compound.
Proposed Synthesis
A logical and efficient synthesis of this compound can be envisioned in a two-step process commencing from the commercially available ketone precursor, 2-Oxaspiro[3.5]nonan-7-one. The proposed pathway involves the reduction of the ketone to the corresponding secondary alcohol.
Caption: Proposed synthesis of this compound.
This protocol describes the reduction of the ketone to the target alcohol using sodium borohydride, a mild and selective reducing agent.[1][2][3][4]
Materials:
-
2-Oxaspiro[3.5]nonan-7-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Oxaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C to neutralize the excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
The following table summarizes the hypothetical quantitative data for the proposed synthesis.
| Parameter | Value |
| Starting Material | 2-Oxaspiro[3.5]nonan-7-one |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Molar Equivalents (NaBH₄) | 1.5 |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Proposed Purification | Flash Column Chromatography |
| Hypothetical Yield | 85-95% |
Characterization of this compound
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: General workflow for the characterization of the final product.
The following tables summarize the predicted data from the characterization of this compound.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.3 | m | 4H | -CH₂-O- (oxetane) |
| ~ 3.7 - 3.5 | m | 1H | -CH-OH |
| ~ 3.5 - 3.3 | d | 2H | -CH₂-OH |
| ~ 2.0 - 1.2 | m | 9H | Cyclohexane and oxetane ring protons |
| ~ 1.5 | s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 78 - 75 | -CH₂-O- (oxetane) |
| ~ 72 - 68 | -CH-OH |
| ~ 65 - 62 | -CH₂-OH |
| ~ 45 - 40 | Spiro carbon |
| ~ 35 - 20 | Cyclohexane and oxetane ring carbons |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3600 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| ~ 3000 - 2850 | Strong | C-H stretch (sp³) |
| ~ 1100 - 1000 | Strong | C-O stretch (alcohol and ether) |
| ~ 980 - 950 | Strong | C-O-C stretch (oxetane ring) |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected [M+H]⁺ | 157.1223 |
| Expected [M+Na]⁺ | 179.1043 |
References
physical and chemical properties of 2-Oxaspiro[3.5]nonan-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Oxaspiro[3.5]nonan-7-ylmethanol (CAS No. 1256546-76-5). It is designed to be a valuable resource for researchers, scientists, and professionals engaged in drug development. This document summarizes available quantitative data, outlines general experimental protocols for the synthesis and analysis of related compounds, and provides visualizations of its synthetic pathway and role as a building block in targeted protein degradation. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Consequently, some of the information presented is based on the general principles of spiro-oxetane chemistry and data available for isomeric or analogous structures.
Introduction
This compound is a spirocyclic organic compound characterized by a four-membered oxetane ring fused to a six-membered cyclohexane ring, with a hydroxymethyl group appended to the cyclohexane moiety. Its distinct three-dimensional architecture, combined with the presence of both a reactive oxetane and an alcohol functional group, makes it a valuable building block in the field of medicinal chemistry. It is notably categorized as a Protein Degrader Building Block, indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes for targeted protein degradation[1]. The spirocyclic oxetane motif has garnered increasing interest in drug discovery due to its potential to confer advantageous physicochemical properties, such as enhanced solubility and metabolic stability.
Physicochemical Properties
Detailed experimental data regarding the physical and chemical properties of this compound are not extensively documented in peer-reviewed literature. The table below compiles the available information from chemical supplier databases and predicted values. For comparative purposes, some data for the isomeric compound, (7-Oxaspiro[3.5]nonan-2-yl)methanol (CAS No. 1896810-74-4), are also included, with the explicit caveat that these are distinct molecules with potentially different properties.
Table 1: Summary of Physicochemical Data
| Property | This compound | (7-Oxaspiro[3.5]nonan-2-yl)methanol (Isomer) |
| CAS Number | 1256546-76-5[1][2][3][4] | 1896810-74-4[5][6] |
| Molecular Formula | C9H16O2[1][2] | C9H16O2[5] |
| Molecular Weight | 156.22 g/mol [1] | 156.22 g/mol [5] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Liquid[6] |
| Purity | ≥97%[1] | ≥95%[6] |
| Storage | Room temperature[1] | Cool, dry place |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Density | Not available | Not available |
| Solubility | Expected to be soluble in polar organic solvents | Not available |
| pKa | Not available | Not available |
| InChI Key | ZZXZJRYFNGVOKW-UHFFFAOYSA-N[2] | AVSRKWAKUFAPLU-UHFFFAOYSA-N[5][7] |
| SMILES | OCC1CCC2(COC2)CC1[2] | C1COCCC12CC(C2)CO[7] |
Experimental Protocols
General Synthesis of Spiro-Oxetane Methanols
The synthesis of spiro-oxetanes typically involves the formation of the oxetane ring in a later step from a suitably functionalized precursor. A plausible synthetic route to this compound could involve the reduction of a corresponding ketone or ester. A generalized workflow for this transformation is provided below.
Protocol: Synthesis via Reduction
-
Precursor Synthesis: The synthesis commences with a suitable precursor such as 2-Oxaspiro[3.5]nonan-7-one. This intermediate can be prepared through various synthetic strategies, including the [2+2] cycloaddition of a silyl enol ether with a carbonyl compound, followed by subsequent chemical modifications.
-
Reduction: The ketone precursor is dissolved in an appropriate anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting solution is cooled to 0°C using an ice bath.
-
A reducing agent, for instance, sodium borohydride (NaBH4), is added portion-wise while stirring. The molar ratio of the reducing agent to the ketone is typically maintained between 1.1 and 1.5.
-
The reaction mixture is then allowed to gradually warm to room temperature and is stirred for a duration of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The organic solvent is subsequently removed under reduced pressure.
-
The remaining aqueous residue is extracted with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel, employing a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized compound would be carried out using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the methylene protons of the oxetane ring (typically in the range of 4.0-5.0 ppm), the protons of the cyclohexane ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
¹³C NMR would exhibit signals corresponding to the quaternary spiro carbon, the carbons of the oxetane ring, the carbons of the cyclohexane ring, and the carbon of the hydroxymethyl group.
-
-
Infrared (IR) Spectroscopy: An IR spectrum would reveal a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the alcohol, along with C-O stretching bands for the ether and alcohol functionalities.
-
Mass Spectrometry (MS): Mass spectral analysis, such as ESI-MS, would be employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, thereby confirming the molecular formula.
-
Purity Analysis: The purity of the compound would be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Chemical Reactivity and Applications
This compound is a bifunctional molecule. The primary alcohol functional group can participate in typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. While the oxetane ring is relatively stable, it can be opened under acidic conditions or by treatment with strong nucleophiles.
Its most notable application stems from its designation as a "Protein Degrader Building Block"[1][8]. In this capacity, it functions as a linker or a component of a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that facilitate the recruitment of a target protein to an E3 ubiquitin ligase, which in turn leads to the ubiquitination and subsequent degradation of the target protein by the proteasome[8]. The spiro-oxetane moiety can offer a rigid, three-dimensional scaffold that helps to control the spatial arrangement of the two ends of the PROTAC molecule. This is critical for the efficient formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). The hydroxyl group serves as a convenient attachment point for conjugation to either the target protein ligand or the E3 ligase ligand.
Visualizations
Plausible Synthetic Pathway
The diagram below illustrates a generalized synthetic pathway for the preparation of this compound from a ketone precursor.
Caption: A generalized reaction scheme for the synthesis of this compound.
Role in PROTAC Assembly
This diagram illustrates the logical relationship of how this compound can be integrated into a PROTAC molecule.
Caption: Logical workflow for the use of this compound in PROTAC synthesis.
Safety and Handling
Specific safety and handling data for this compound are not available. As with any chemical substance, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Inhalation, ingestion, and contact with skin and eyes should be avoided.
Conclusion
This compound represents a valuable chemical building block with considerable potential in drug discovery, especially within the rapidly advancing field of targeted protein degradation. Although detailed experimental data for this specific compound remain limited, its structural attributes and classification as a protein degrader building block strongly suggest its utility. Further investigation into its synthesis, reactivity, and applications will undoubtedly be of great benefit to the scientific community. This guide serves as a summary of the currently available information and provides a conceptual framework for its potential synthesis and application.
References
- 1. calpaclab.com [calpaclab.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1256546-76-5|(2-Oxaspiro[3.5]nonan-7-yl)methanol|BLD Pharm [bldpharm.com]
- 4. CAS [chemicalbook.com]
- 5. (7-Oxaspiro[3.5]nonan-2-yl)methanol | 1896810-74-4 | Benchchem [benchchem.com]
- 6. (7-oxaspiro[3.5]nonan-2-yl)methanol | 1896810-74-4 [sigmaaldrich.com]
- 7. PubChemLite - (7-oxaspiro[3.5]nonan-2-yl)methanol (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 8. Protein Degrader Building Blocks [sigmaaldrich.com]
Spectroscopic Data for 2-Oxaspiro[3.5]nonan-7-ylmethanol: A Technical Overview
For Immediate Release
Shanghai, China – November 2, 2025 – A comprehensive review of publicly available scientific databases and chemical supplier information reveals a notable absence of detailed experimental spectroscopic data (NMR, IR, MS) for the compound 2-Oxaspiro[3.5]nonan-7-ylmethanol (CAS Number: 1256546-76-5). While this compound is commercially available from several suppliers, the corresponding characterization data required for in-depth research and drug development applications is not provided in the public domain.
This technical guide addresses the current landscape of available information for this compound and related spirocyclic structures. It is intended to provide researchers, scientists, and drug development professionals with a clear understanding of the existing data gap and to guide future experimental work.
Compound Identification and Properties
| Identifier | Value |
| IUPAC Name | (2-Oxaspiro[3.5]nonan-7-yl)methanol |
| CAS Number | 1256546-76-5 |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Canonical SMILES | C1C(CCC2(C1)COC2)CO |
Availability of Spectroscopic Data
As of the date of this publication, no experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound has been found in peer-reviewed literature or public spectral databases. Chemical vendors listing this product do not currently provide access to its spectroscopic characterization.
However, spectroscopic data is available for a closely related compound, 2-Oxaspiro[3.5]nonan-7-one (CAS Number: 1256546-74-3). This suggests that analytical characterization of this class of spirocycles is feasible. Researchers requiring spectroscopic data for the title compound will likely need to perform their own analyses upon acquiring a sample.
Postulated Experimental Protocols
While specific experimental protocols for the synthesis and spectroscopic analysis of this compound are not documented, general methodologies for similar compounds can be adapted.
Synthesis
A plausible synthetic route to this compound would involve the reduction of the corresponding ketone, 2-Oxaspiro[3.5]nonan-7-one.
DOT Script for Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Analysis
Standard analytical techniques would be employed for the characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film or in a potassium bromide (KBr) pellet. Key absorbances, such as the O-H stretch of the alcohol and C-O stretches of the ether and alcohol, would be identified.
-
Mass Spectrometry (MS): Mass spectral data could be acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound.
Logical Relationship for Data Acquisition
The process of obtaining and validating the spectroscopic data for this compound would follow a logical progression.
DOT Script for Data Acquisition Logic
Caption: Logical workflow for the acquisition and validation of spectroscopic data.
Conclusion and Future Outlook
There is a clear need for the generation and public dissemination of comprehensive spectroscopic data for this compound to support its use in research and development. The protocols and workflows outlined in this document provide a foundational approach for researchers to characterize this compound. It is anticipated that as the use of novel spirocyclic scaffolds in medicinal chemistry and materials science continues to grow, the availability of such fundamental data will become increasingly critical. Researchers who synthesize or purchase this compound are encouraged to share their characterization data with the broader scientific community.
An In-Depth Technical Guide to (2-Oxaspiro[3.5]nonan-7-yl)methanol (CAS Number: 1256546-76-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of the spirocyclic building block, (2-Oxaspiro[3.5]nonan-7-yl)methanol (CAS No. 1256546-76-5). Primarily classified as a "Protein Degrader Building Block," this compound has emerged as a valuable synthetic intermediate in the development of novel therapeutics. This document details its physicochemical properties, provides a referenced synthetic protocol for its use in the preparation of a parathyroid hormone receptor 1 (PTHR1) agonist, and illustrates the relevant biological signaling pathway. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Data
(2-Oxaspiro[3.5]nonan-7-yl)methanol is a spirocyclic organic compound featuring an oxetane ring fused to a cyclohexane methanol moiety. Its structural characteristics make it a versatile building block in medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 1256546-76-5 | [1][2] |
| IUPAC Name | (2-Oxaspiro[3.5]nonan-7-yl)methanol | [1] |
| Alternate Names | 2-Oxaspiro[3.5]nonane-7-methanol | [3][4] |
| Molecular Formula | C₉H₁₆O₂ | [2][5] |
| Molecular Weight | 156.22 g/mol | [2][6] |
| Appearance | Not specified (likely a solid) | |
| Purity | ≥95% - ≥97% (as commercially available) | [2][6] |
| Product Family | Protein Degrader Building Blocks | [2] |
| Storage | Room temperature | [2] |
Synthesis and Application
The primary documented application of (2-Oxaspiro[3.5]nonan-7-yl)methanol is as a synthetic intermediate in the preparation of novel therapeutic agents. A key example is its use in the synthesis of a potent parathyroid hormone receptor 1 (PTHR1) agonist, as detailed in patent WO2024091498A1. These compounds are being investigated for the treatment of hypoparathyroidism and osteoporosis.
Experimental Protocol: Synthesis of a PTHR1 Agonist Intermediate
The following is a generalized protocol derived from the description in patent WO2024091498A1 for the utilization of (2-Oxaspiro[3.5]nonan-7-yl)methanol in the synthesis of "Example 43". The patent specifies that the synthesis follows procedures similar to "steps 7 and 8 of Example 41". While the full, detailed experimental parameters are contained within the full patent text, the general transformations can be described as follows:
Step 1: Mesylation of the Alcohol
This step involves the activation of the primary alcohol of (2-Oxaspiro[3.5]nonan-7-yl)methanol by converting it into a good leaving group, typically a mesylate.
-
(2-Oxaspiro[3.5]nonan-7-yl)methanol is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
The solution is cooled in an ice bath.
-
A base, such as triethylamine or diisopropylethylamine, is added to the solution.
-
Methanesulfonyl chloride is added dropwise to the reaction mixture.
-
The reaction is stirred at a low temperature and then allowed to warm to room temperature until completion, which is monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude mesylated intermediate. This intermediate may be purified by column chromatography if necessary.
Step 2: Nucleophilic Substitution
The mesylated intermediate is then subjected to a nucleophilic substitution reaction with a nitrogen-containing nucleophile, which is a precursor to the final PTHR1 agonist.
-
The mesylated intermediate from the previous step is dissolved in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).
-
The nitrogen-containing nucleophile (the specific structure of which is detailed in the synthesis of "Example 41" in the patent) is added to the solution.
-
A base, such as potassium carbonate or cesium carbonate, may be added to facilitate the reaction.
-
The reaction mixture is heated to an elevated temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated in vacuo.
-
The resulting crude product, which is the direct precursor to "Example 43", is purified by column chromatography to yield the desired compound.
Further synthetic steps to arrive at the final active pharmaceutical ingredient are detailed within the patent.
Signaling Pathway
The compounds synthesized using (2-Oxaspiro[3.5]nonan-7-yl)methanol, as described in the referenced patent, are agonists of the Parathyroid Hormone Receptor 1 (PTHR1). PTHR1 is a G protein-coupled receptor that plays a crucial role in calcium and phosphate homeostasis.
Workflow for the Synthesis of a PTHR1 Agonist Intermediate
Conclusion
(2-Oxaspiro[3.5]nonan-7-yl)methanol (CAS 1256546-76-5) is a valuable and commercially available spirocyclic building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its application in the development of novel PTHR1 agonists for the treatment of hypoparathyroidism and osteoporosis highlights its potential in medicinal chemistry and drug discovery. The provided synthetic outline and signaling pathway information offer a foundational understanding for researchers interested in utilizing this compound in their own research endeavors. Further exploration of the full patent literature is recommended for detailed experimental conditions and a broader understanding of the structure-activity relationships of the resulting therapeutic candidates.
References
- 1. WO2024091498A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis - Google Patents [patents.google.com]
- 2. New directions in the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing a novel parathyroid hormone analogue to treat hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthesis-of-spirocyclic-cyclopropyl-glycosyl-1-phosphate-analogues - Ask this paper | Bohrium [bohrium.com]
- 5. New Directions in Treatment of Hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
potential biological activities of spirocyclic alcohols
An In-depth Technical Guide on the Potential Biological Activities of Spirocyclic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic compounds, characterized by two rings sharing a single common atom, are a fascinating class of molecules that have garnered significant attention in medicinal chemistry. Their unique three-dimensional and conformationally rigid structures make them attractive scaffolds for designing novel therapeutic agents.[1] Among these, spirocyclic alcohols represent a pivotal subgroup, with the hydroxyl functional group often playing a crucial role in their biological activity and serving as a handle for further synthetic modifications. These compounds are prevalent in numerous natural products, including alkaloids and polyether antibiotics, which exhibit a wide array of biological functions.[2][3] This guide provides a comprehensive overview of the diverse biological activities of spirocyclic alcohols, focusing on their anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antioxidant properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers in drug discovery and development.
Anticancer and Antiproliferative Activities
Spirocyclic scaffolds, particularly those derived from oxindole, have shown significant promise as anticancer agents.[1] Their rigid structure allows for precise orientation of functional groups to interact with biological targets. Several studies have demonstrated the potent in vitro antiproliferative effects of synthetic spirocyclic alcohols and their derivatives against a variety of human cancer cell lines.
Data Presentation: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative spirocyclic compounds against various cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spiro-pyrrolidinyloxindoles | Compound 1c | HCT116 (Colon) | 52.81 | [4][5] |
| PC3 (Prostate) | 74.40 | [4][5] | ||
| HL60 (Leukemia) | 49.72 | [4][5] | ||
| SNB19 (Astrocytoma) | 101 | [4][5] | ||
| Spiro-phenothiazine | Compound 7 | MCF-7 (Breast) | 83.08 (µg/ml) | [6] |
| Compound 12 | MCF-7 (Breast) | 84.68 (µg/ml) | [6] | |
| Compound 16 | MCF-7 (Breast) | 95.68 (µg/ml) | [6] | |
| Diosgenin Derivatives | Compound 7 | Various | Significant Activity | [7] |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Many spirocyclic compounds exert their anticancer effects by inducing cell cycle arrest and apoptosis. For instance, certain diosgenin-derived spiro compounds were found to arrest the cell cycle in the G0/G1 phase.[7] Subsequent analysis showed an increase in the sub-G0 population, indicative of apoptosis. This process is often mediated through the activation of caspases, key enzymes in the apoptotic pathway. Docking studies have suggested that caspase-3 and caspase-9 are potential molecular targets for these compounds.[7]
Caption: Workflow for anticancer drug discovery with spirocyclic compounds.
Antimicrobial Activities
The rise of antibiotic resistance presents a major global health threat, necessitating the development of new antimicrobial agents.[8][9] Spirooxindoles, a prominent class of spirocyclic compounds, have emerged as potential candidates, with numerous synthetic derivatives showing activity against various bacterial and fungal strains.[8][9]
Data Presentation: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected spirooxindole derivatives.
| Compound | Bacterial/Fungal Strain | MIC (µM) | Reference |
| Spirooxindole 21d | S. pneumoniae | 0.49 | [10] |
| B. subtilis | 0.24 | [10] | |
| P. aeruginosa | 7.88 | [10] | |
| E. coli | 6.88 | [10] | |
| Ciprofloxacin (Control) | S. pneumoniae | 0.007 | [10] |
| B. subtilis | 0.007 | [10] | |
| P. aeruginosa | 3.9 | [10] | |
| E. coli | 0.49 | [10] | |
| Spirooxindole 5 | B. subtilis | 0.291 | [11] |
| S. aureus | 0.291 | [11] | |
| P. aeruginosa | 0.146 | [11] | |
| S. typhimurium | 0.146 | [11] |
While many spirooxindoles show interesting antimicrobial potential, current research is largely limited to primary screening, and the detailed modes of action are yet to be fully investigated.[8][9]
Neuroprotective Activities
Neurodegenerative diseases are often characterized by neuronal loss and dysfunction. Spirocyclic compounds, including spirosteroids and spiro-thiazines, have been investigated for their neuroprotective potential.[2][12] They have been shown to protect neurons from damage induced by factors like glutamate excitotoxicity.
Mechanism of Action: Modulation of Signaling Pathways
The neuroprotective effects of some spirocyclic analogues are mediated through complex signaling cascades. Studies have shown that their activity can be independent of traditional estrogen receptors (ER) and instead involve G-protein-coupled responses that activate pro-survival pathways.
Caption: ER-independent neuroprotective signaling pathway.[2]
New synthetic spiro-derivatives of 1,3-thiazine have been shown to block the glutamate-induced uptake of calcium ions into rat brain synaptosomes, demonstrating a direct mechanism for preventing excitotoxicity.[12]
Anti-inflammatory and Antioxidant Activities
Inflammation and oxidative stress are interconnected processes implicated in numerous diseases. Spirocyclic compounds have demonstrated potential in modulating these pathways.
Anti-inflammatory Activity
Certain spirocyclic lactones have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[13] The inhibitory rates for some compounds reached 37.13% at a concentration of 50 µM.[13] Natural spirosteroids have also been shown to suppress neuroinflammation by inhibiting microglial activation and the expression of pro-inflammatory cytokines.[2] This effect is often mediated by the suppression of the NF-κB transcription factor.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines : Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
2-Oxaspiro[3.5]nonan-7-ylmethanol: A Technical Guide to its Application as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of Linker Scaffolds
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery. This approach utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. One of the most prominent TPD strategies involves the use of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase. The design of the linker, including its length, rigidity, and composition, is therefore a key area of optimization in the development of novel protein degraders.
The Rationale for Spirocyclic Linkers in PROTAC Design
Recent trends in PROTAC design have highlighted the advantages of incorporating rigid and three-dimensional structural elements into the linker. Spirocyclic scaffolds, such as 2-Oxaspiro[3.5]nonan-7-ylmethanol, offer several potential benefits over traditional linear or flexible linkers:
-
Improved Physicochemical Properties: Rigid linkers can help to mitigate the often-unfavorable physicochemical properties of PROTACs, which tend to be large and have a high molecular weight. By reducing the flexibility of the molecule, spirocyclic linkers can lead to improved solubility and cell permeability.
-
Reduced Hydrophobic Collapse: Flexible linkers can be prone to hydrophobic collapse, where the molecule folds in on itself, potentially hindering its ability to bind to the target protein and E3 ligase. The constrained conformation of spirocyclic linkers can prevent this, leading to more predictable and effective ternary complex formation.
-
Enhanced Metabolic Stability: The introduction of rigid, non-linear structures can block sites of metabolism, leading to improved pharmacokinetic profiles.
-
Precise Spatial Orientation: The defined three-dimensional structure of spirocyclic linkers can provide more precise control over the relative orientation of the POI and E3 ligase in the ternary complex, which is crucial for efficient ubiquitination and subsequent degradation.
Physicochemical Properties of this compound
This compound is a commercially available building block specifically designated for use in the synthesis of protein degraders. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H16O2 | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| CAS Number | 1256546-76-5 | [1] |
| Appearance | Solid | - |
| Purity | ≥97% | [1] |
| Storage | Room temperature | [1] |
Hypothetical Application in PROTAC Synthesis and Mechanism of Action
While specific examples of PROTACs incorporating this compound are not yet publicly available in scientific literature or patents, its intended use can be illustrated through a hypothetical workflow and signaling pathway.
Conceptual Experimental Workflow
The following diagram illustrates a conceptual workflow for the synthesis and evaluation of a PROTAC utilizing the this compound building block.
Caption: Conceptual workflow for PROTAC synthesis and evaluation.
Targeted Protein Degradation Signaling Pathway
The diagram below illustrates the general mechanism of action for a PROTAC, which would be the intended pathway for a degrader containing the this compound linker.
Caption: General signaling pathway of targeted protein degradation by a PROTAC.
Proposed Experimental Protocols
The following are generalized, hypothetical protocols for the incorporation of this compound into a PROTAC and its subsequent biological evaluation. These protocols are based on standard methodologies in the field of targeted protein degradation.
Synthesis of a PROTAC Intermediate
Objective: To couple this compound to an E3 ligase ligand.
Materials:
-
This compound
-
An E3 ligase ligand with a suitable nucleophilic group (e.g., a free amine or thiol)
-
Methanesulfonyl chloride or p-toluenesulfonyl chloride
-
Triethylamine or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, add the E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until the activated intermediate is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired PROTAC intermediate.
Western Blot for Protein Degradation
Objective: To assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cells expressing the protein of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified period (e.g., 24 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an appropriate imaging system.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Conclusion and Future Outlook
This compound represents a promising building block for the construction of next-generation protein degraders. Its rigid, spirocyclic structure has the potential to confer advantageous physicochemical and pharmacokinetic properties to PROTAC molecules. While specific applications of this building block are yet to be detailed in the public domain, the principles of PROTAC design and the established synthetic methodologies provide a clear roadmap for its utilization. Future research will likely see the incorporation of this and similar spirocyclic linkers into novel PROTACs, further expanding the toolkit for medicinal chemists and drug developers in the exciting field of targeted protein degradation.
References
Theoretical and Computational Analysis of 2-Oxaspiro[3.5]nonan-7-ylmethanol: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, dedicated theoretical and computational studies on 2-Oxaspiro[3.5]nonan-7-ylmethanol are not extensively available in peer-reviewed literature. This document, therefore, serves as a comprehensive methodological guide, outlining a representative theoretical and computational workflow that would be applied to this molecule. The presented data is illustrative of the expected outcomes from such a study.
Introduction
This compound is a unique spirocyclic compound containing an oxetane ring fused to a cyclohexane methanol backbone.[1] Its distinct three-dimensional structure makes it an interesting candidate for investigation in medicinal chemistry and materials science. Computational chemistry provides powerful tools to elucidate the structural, electronic, and thermodynamic properties of such novel molecules, offering insights that can guide experimental studies and drug design efforts.[2][3]
This whitepaper details a hypothetical, yet standard, computational protocol for the in-depth analysis of this compound. The methodologies described herein are based on established quantum chemical methods widely used in academic and industrial research.[4][5]
Computational Methodology
The following section outlines the proposed computational protocol for the theoretical characterization of this compound.
2.1. Conformational Analysis
Due to the flexible cyclohexane ring, a thorough conformational search is the initial and critical step.
-
Protocol:
-
Initial 3D structure generation of this compound.
-
A systematic or stochastic conformational search would be performed to identify low-energy conformers.
-
All identified conformers would be subjected to geometry optimization using a semi-empirical method like GFN2-xTB to quickly remove high-energy duplicates.
-
The lowest energy unique conformers would then be re-optimized at a higher level of theory.
-
2.2. Quantum Chemical Calculations
High-level quantum chemical calculations would be performed on the lowest energy conformer to obtain accurate molecular properties.
-
Level of Theory: Density Functional Theory (DFT) is a suitable method, balancing accuracy and computational cost for a molecule of this size.[5]
-
Functional: B3LYP or ωB97X-D. The latter is often preferred for its inclusion of dispersion corrections, which can be important for non-covalent interactions.
-
Basis Set: 6-311+G(d,p) or a larger basis set like def2-TZVP would be employed to ensure a good description of the electronic structure.
-
-
Solvation Model: To simulate a biological environment, calculations would be repeated using a polarizable continuum model (PCM) or the SMD solvation model, with water or another relevant solvent.
-
Calculated Properties:
-
Optimized molecular geometry (bond lengths, angles, dihedrals).
-
Vibrational frequencies (to confirm true energy minima and predict IR spectra).
-
Thermodynamic properties (enthalpy, Gibbs free energy).
-
Electronic properties (dipole moment, HOMO-LUMO gap, molecular electrostatic potential).
-
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the proposed computational study.
Table 1: Calculated Thermodynamic and Electronic Properties
| Property | Value (Gas Phase) | Value (Aqueous Solvation) |
| Gibbs Free Energy (Hartree) | -540.12345 | -540.12567 |
| Enthalpy (Hartree) | -539.98765 | -539.98987 |
| Dipole Moment (Debye) | 2.15 | 2.89 |
| HOMO Energy (eV) | -6.78 | -6.82 |
| LUMO Energy (eV) | 1.23 | 1.19 |
| HOMO-LUMO Gap (eV) | 8.01 | 8.01 |
Table 2: Selected Optimized Geometric Parameters (Gas Phase)
| Parameter | Atoms Involved | Value |
| Bond Length | O2 - C1 | 1.45 Å |
| Bond Length | C7 - C8 (methanol) | 1.52 Å |
| Bond Angle | C1 - O2 - C3 | 92.5° |
| Bond Angle | C6 - C7 - C8 | 112.8° |
| Dihedral Angle | H-O(methanol)-C(methanol)-C7 | 178.5° |
Visualizations
4.1. Computational Workflow
The following diagram illustrates the logical flow of the computational study, from initial structure generation to final data analysis.
Caption: A typical workflow for the computational analysis of a flexible organic molecule.
4.2. Molecular Property Relationship
This diagram illustrates the relationship between calculated electronic properties and their potential implications in drug development.
Caption: Interrelation of calculated quantum chemical properties and their relevance.
Conclusion
While specific experimental or computational data for this compound is currently sparse, the methodologies outlined in this whitepaper provide a robust framework for its theoretical investigation. Such studies are invaluable for understanding the intrinsic properties of novel chemical entities and can significantly accelerate the drug discovery and development process by providing data-driven insights for further experimental validation.[6]
References
- 1. calpaclab.com [calpaclab.com]
- 2. fmhr.org [fmhr.org]
- 3. steeronresearch.com [steeronresearch.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Oxaspiro Nonane Core: A Technical Guide to its Discovery, History, and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxaspiro nonane scaffold, a unique three-dimensional bicyclic ether, has emerged as a privileged motif in medicinal chemistry and natural product synthesis. Its inherent spirocyclic nature imparts conformational rigidity and novel vectoral arrangements of functional groups, offering exciting possibilities for the design of selective and potent therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of oxaspiro nonane derivatives, detailing key synthetic methodologies, presenting quantitative data, and visualizing important chemical pathways.
Discovery and Early History
The journey of oxaspiro nonanes is intrinsically linked to the broader exploration of spirocyclic compounds, which were first systematically named by Adolf von Baeyer in 1900. While early synthetic efforts in spirocycle chemistry date back to the late 19th and early 20th centuries, the specific exploration of the 1-oxaspiro[4.4]nonane core gained momentum with the advent of more sophisticated synthetic techniques in the mid-20th century.
A significant milestone in the history of a related scaffold, the azaspiro[4.4]nonane system, was the isolation and characterization of the Cephalotaxus alkaloids. Cephalotaxine, the major alkaloid from this family, was first isolated in 1963 by Paudler from Cephalotaxus drupacea.[1] The structural elucidation of cephalotaxine revealed the presence of a 1-azaspiro[4.4]nonane unit, sparking interest in the synthesis of this heterocyclic core.[1] This discovery laid the groundwork for future investigations into the synthesis and biological activity of both oxa- and aza-spiro nonane derivatives.
Key Synthetic Methodologies
The construction of the oxaspiro nonane framework has been approached through various innovative synthetic strategies. Two particularly prominent and effective methods are Ring-Closing Metathesis (RCM) for oxaspiro[4.4]nonanes and Domino Radical Bicyclization for the analogous azaspiro[4.4]nonanes.
Ring-Closing Metathesis for 1-Oxaspiro[4.4]nonane Derivatives
Ring-closing metathesis has proven to be a powerful tool for the synthesis of the 1-oxaspiro[4.4]nonane skeleton, particularly from carbohydrate-derived precursors.[2][3] This method involves the intramolecular reaction of a diene, catalyzed by a ruthenium complex, to form a cyclic alkene with the concomitant release of ethylene.
Experimental Protocol: Synthesis of a Carbohydrate-Derived 1-Oxaspiro[4.4]nonane Skeleton [2][3]
Step 1: Synthesis of the Diene Precursor
-
To a solution of a suitable di-O-isopropylidene-α-D-glucofuranose derivative (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then add allyl bromide (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then subjected to a series of standard functional group manipulations (e.g., deprotection, oxidation, and another allylation) to install the second terminal alkene, yielding the diene precursor.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor (1.0 eq) in anhydrous, degassed dichloromethane to a concentration of 0.01 M.
-
Add Grubbs' second-generation catalyst (0.05 eq) to the solution.
-
Reflux the mixture under an argon atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired 1-oxaspiro[4.4]nonane derivative.
Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives
The synthesis of 1-azaspiro[4.4]nonane derivatives has been effectively achieved through a domino radical bicyclization process.[4][5][6] This elegant cascade reaction involves the formation of a nitrogen-centered radical which then undergoes a series of intramolecular cyclizations to construct the spirocyclic system in a single step.
Experimental Protocol: Domino Radical Bicyclization for a 1-Azaspiro[4.4]nonane Derivative [7]
Step 1: Preparation of the Oxime Ether Precursor
-
Synthesize the requisite O-benzyl oxime ether from the corresponding ketone and O-benzylhydroxylamine hydrochloride in the presence of a base such as pyridine.
-
The ketone precursor should contain an appropriately positioned alkenyl group and an aryl halide (e.g., bromo or iodo) or a terminal alkyne.
Step 2: Domino Radical Bicyclization
-
To a solution of the O-benzyl oxime ether (1.0 eq) in degassed cyclohexane (0.02 M), add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN (azobisisobutyronitrile, 0.1 eq).
-
Heat the reaction mixture at reflux (approximately 80 °C) for 2-4 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the 1-azaspiro[4.4]nonane derivative.
Quantitative Data on Oxaspiro Nonane Derivatives
The biological activity of oxaspiro and azaspiro nonane derivatives has been explored in various contexts, particularly in drug discovery. The following tables summarize some of the key quantitative data reported in the literature.
Table 1: Synthesis Yields of Representative Oxaspiro and Azaspiro Nonane Derivatives
| Compound Class | Synthetic Method | Precursor | Product | Yield (%) | Reference |
| 1-Azaspiro[4.4]nonane | Domino Radical Bicyclization | O-benzyl oxime ether with a brominated aromatic ring | Spirocycle 19a | 66 | [4] |
| 1-Azaspiro[4.4]nonane | Domino Radical Bicyclization | O-benzyl oxime ether with a brominated aromatic ring | Spirocycle 19b | 64 | [4] |
| 1-Azaspiro[4.4]nonane | Domino Radical Bicyclization | O-benzyl oxime ether with a terminal alkyne | trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane (25i) | 67 | [7] |
| 1-Oxaspiro[4.4]nonane | Ring-Closing Metathesis | Carbohydrate-derived diene | Spironucleoside precursor | Not specified | [2][3] |
Table 2: Biological Activity of Azaspiro[3.5]nonane GPR119 Agonists
| Compound | Target | Assay | EC₅₀ (nM) | Reference |
| AR231453 | GPR119 | GLP-1 release in GLUTag cells (0 mM glucose) | 78 | [8] |
| AR231453 | GPR119 | GLP-1 release in GLUTag cells (10 mM glucose) | 17 | [8] |
| Arena B3 | GPR119 | GLP-1 release in GLUTag cells (0 mM glucose) | 290 | [8] |
| Arena B3 | GPR119 | GLP-1 release in GLUTag cells (10 mM glucose) | 400 | [8] |
| AS1669058 | GPR119 | cAMP accumulation | 110 | [9] |
Table 3: Cytotoxic Activity of Selected Spiro Compounds
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Spiro-pyridine derivative 5 | HepG-2 (liver cancer) | 10.58 | [10] |
| Spiro-pyridine derivative 5 | Caco-2 (colon cancer) | 9.78 | [10] |
| Spiro-pyridine derivative 7 | HepG-2 (liver cancer) | 8.90 | [10] |
| Spiro-pyridine derivative 7 | Caco-2 (colon cancer) | 7.83 | [10] |
| Spiro-pyridine derivative 8 | HepG-2 (liver cancer) | 8.42 | [10] |
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and biological context of oxaspiro and azaspiro nonane derivatives.
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 7. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Oxaspiro[3.5]nonan-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Oxaspiro[3.5]nonan-7-ylmethanol, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of the key intermediate, 2-Oxaspiro[3.5]nonan-7-one, via a Corey-Chaykovsky reaction, followed by its reduction to the target alcohol. This protocol includes detailed methodologies, reagent specifications, and expected outcomes to guide researchers in the successful preparation of this compound.
Introduction
Spirocyclic systems, particularly those incorporating oxetane rings, are of increasing interest in drug design due to their unique three-dimensional structures which can lead to improved physicochemical and pharmacological properties. This compound is a versatile scaffold that can be further functionalized to explore new chemical space in the development of novel therapeutics. The following protocol outlines a reliable synthetic route to this compound.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Synthesis of 2-Oxaspiro[3.5]nonan-7-one via a Corey-Chaykovsky reaction on a protected cyclohexanone derivative, followed by deprotection.
-
Step 2: Reduction of 2-Oxaspiro[3.5]nonan-7-one to yield the final product, this compound.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Oxaspiro[3.5]nonan-7-one
This procedure is adapted from the general Corey-Chaykovsky reaction for the formation of epoxides from ketones.[1][2][3][4]
Materials:
-
1,4-Cyclohexanedione monoethylene ketal
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Addition funnel
Procedure:
-
Preparation of the Ylide: In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq) to anhydrous DMSO. Stir the suspension at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the methylsulfinyl carbanion.
-
To this suspension, add trimethylsulfoxonium iodide (1.1 eq) in one portion. Stir the resulting mixture at room temperature for 1 hour to generate the sulfur ylide.
-
Reaction with Ketone: Dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution over 30 minutes.
-
Let the reaction stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up of Spiro-ketal: Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude spiro[oxetane-2,1'-cyclohexan]-4'-one ethylene ketal.
-
Deprotection: Dissolve the crude ketal in a mixture of acetone and 2 M hydrochloric acid (4:1 v/v). Stir the solution at room temperature for 4-6 hours, monitoring by TLC.
-
Final Work-up and Purification: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Oxaspiro[3.5]nonan-7-one.
Step 2: Synthesis of this compound
This procedure is a standard reduction of a ketone to an alcohol using sodium borohydride.[5]
Materials:
-
2-Oxaspiro[3.5]nonan-7-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reduction: Dissolve 2-Oxaspiro[3.5]nonan-7-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil or a white solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 1,4-Cyclohexanedione monoethylene ketal | 2-Oxaspiro[3.5]nonan-7-one | 1. Trimethylsulfoxonium iodide, NaH2. aq. HCl | DMSO, Acetone/Water | 60-75 | >95 |
| 2 | 2-Oxaspiro[3.5]nonan-7-one | This compound | NaBH₄ | Methanol | 85-95 | >98 |
Note: Yields are indicative and may vary based on experimental conditions and scale.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the spirocyclic structure and the newly formed hydroxymethyl group.
-
¹³C NMR: To verify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol and the C-O stretches of the oxetane and alcohol.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: Investigating 2-Oxaspiro[3.5]nonan-7-ylmethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no published literature detailing the use of 2-Oxaspiro[3.5]nonan-7-ylmethanol as a chiral auxiliary or catalyst in asymmetric synthesis. The following application notes and protocols are presented as a prospective guide for researchers interested in exploring its potential. The experimental designs are based on established principles of asymmetric synthesis using other chiral auxiliaries.
Introduction to this compound as a Potential Chiral Auxiliary
This compound is a structurally unique chiral alcohol containing a spirocyclic framework. The rigidity of the spirocycle and the presence of a stereocenter bearing the hydroxymethyl group suggest its potential as a chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.
The efficacy of a chiral auxiliary is determined by its ability to induce a high degree of facial selectivity in the substrate, leading to a high diastereomeric or enantiomeric excess of the product. The oxetane and cyclohexane rings in this compound could provide the necessary steric hindrance to effectively shield one face of a prochiral center, thus controlling the approach of a reagent.
Key Attributes for a Chiral Auxiliary:
-
Must be enantiomerically pure.
-
Should be easily attached to the substrate.
-
Must effectively control the stereochemistry of the reaction.
-
Should be readily cleaved from the product under mild conditions.
-
Should be recoverable and recyclable.
Hypothetical Application: Asymmetric Aldol Reaction
A well-established application for chiral auxiliaries is in asymmetric aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The following section outlines a hypothetical protocol for using enantiopure (R)- or (S)-2-Oxaspiro[3.5]nonan-7-ylmethanol as a chiral auxiliary in an aldol reaction between a ketone and an aldehyde.
Proposed Reaction Scheme
The proposed workflow involves three key steps:
-
Attachment of the Chiral Auxiliary: Esterification of the chiral alcohol with a carboxylic acid derivative of the ketone.
-
Diastereoselective Aldol Reaction: Formation of an enolate and subsequent reaction with an aldehyde.
-
Cleavage of the Chiral Auxiliary: Removal of the auxiliary to yield the chiral β-hydroxy ketone.
A diagram of the proposed experimental workflow is presented below.
Caption: Proposed workflow for an asymmetric aldol reaction.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
(R)- or (S)-2-Oxaspiro[3.5]nonan-7-ylmethanol (enantiomerically pure)
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Lithium hydroxide (LiOH)
-
Standard workup and purification reagents (e.g., diethyl ether, magnesium sulfate, silica gel)
Protocol:
Step 1: Synthesis of the Chiral Ester
-
To a solution of (R)-2-Oxaspiro[3.5]nonan-7-ylmethanol (1.0 eq) and Et3N (1.2 eq) in anhydrous THF at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral ester.
Step 2: Diastereoselective Aldol Reaction
-
To a solution of the chiral ester (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzaldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.
-
Purify the aldol adduct by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the purified aldol adduct (1.0 eq) in a mixture of THF and water, add LiOH (2.0 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with diethyl ether to recover the chiral auxiliary.
-
Make the aqueous layer basic with NaHCO3 and extract with diethyl ether to isolate the chiral β-hydroxy ketone.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation (Hypothetical)
The success of this hypothetical study would be quantified by the data presented in the tables below.
Table 1: Optimization of Aldol Reaction Conditions
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | -78 | 2 | - | - |
| 2 | LHMDS | -78 | 2 | - | - |
| 3 | NaHMDS | -78 | 2 | - | - |
| 4 | LDA | -40 | 2 | - | - |
Table 2: Substrate Scope for the Aldol Reaction
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | Benzaldehyde | - | - | - |
| 2 | 4-Nitrobenzaldehyde | - | - | - |
| 3 | Isobutyraldehyde | - | - | - |
| 4 | Cinnamaldehyde | - | - | - |
Proposed Mechanism of Stereochemical Control
The stereochemical outcome of the aldol reaction would be dictated by the formation of a rigid, chelated transition state. The spirocyclic backbone of the auxiliary is expected to create a defined steric environment, forcing the aldehyde to approach the enolate from the less hindered face.
Below is a diagram illustrating the proposed transition state.
Caption: Proposed transition state for the aldol reaction.
Conclusion and Future Outlook
While the use of this compound in asymmetric synthesis remains unexplored, its unique structural features make it an intriguing candidate for investigation. The protocols and frameworks provided here offer a starting point for researchers to evaluate its potential as a novel chiral auxiliary. Future work should focus on the enantioselective synthesis of the auxiliary itself, followed by a systematic evaluation in a range of asymmetric transformations. Successful application could open new avenues in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
Derivatization of the Hydroxyl Group in 2-Oxaspiro[3.5]nonan-7-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of the primary hydroxyl group in 2-Oxaspiro[3.5]nonan-7-ylmethanol. The unique spirocyclic scaffold of this molecule presents both opportunities and challenges in synthetic modification. These protocols focus on two fundamental and widely applicable derivatization strategies: esterification and etherification. The methodologies outlined herein are designed to be robust and adaptable, providing a foundation for the synthesis of novel derivatives for applications in drug discovery, materials science, and chemical biology.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis, featuring a spirocyclic core that imparts three-dimensional character to molecules. The primary hydroxyl group serves as a key handle for introducing a wide variety of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. Derivatization of this hydroxyl group can be employed to modulate polarity, lipophilicity, and metabolic stability, as well as to introduce pharmacophores or reactive handles for bioconjugation.
This application note details reliable protocols for the esterification and etherification of this compound, providing researchers with a practical guide to accessing a diverse range of derivatives.
Derivatization Strategies and Signaling Pathways
The derivatization of the hydroxyl group of this compound can be broadly categorized into two main pathways: esterification and etherification . The choice of pathway depends on the desired stability and functionality of the final product. Esters are generally more susceptible to hydrolysis, which can be advantageous for prodrug strategies, while ethers offer greater metabolic stability.
Caption: Derivatization pathways for this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.
General Experimental Workflow
The general workflow for the derivatization of this compound is depicted below. This process includes reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow for derivatization.
Protocol 1: Esterification using a Carboxylic Acid (Steglich Esterification)
This protocol describes the formation of an ester derivative using a carboxylic acid and a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid (e.g., Acetic Acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the carboxylic acid (1.1 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC or EDCI (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Expected Results & Characterization: The formation of the ester can be confirmed by the appearance of a characteristic ester carbonyl stretch in the IR spectrum (around 1735 cm⁻¹) and the disappearance of the broad O-H stretch of the starting alcohol. ¹H NMR spectroscopy should show a downfield shift of the methylene protons adjacent to the newly formed ester linkage.
Protocol 2: Etherification (Williamson Ether Synthesis)
This protocol details the synthesis of an ether derivative using an alkyl halide and a strong base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., Methyl Iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Expected Results & Characterization: Successful etherification is indicated by the disappearance of the O-H stretch in the IR spectrum. ¹H and ¹³C NMR spectroscopy will show the presence of the new alkyl group and a shift in the signals corresponding to the methylene group adjacent to the oxygen atom.
Data Presentation
The following tables summarize hypothetical quantitative data for the derivatization of this compound based on the protocols described above. These values are intended as a guide and actual results may vary.
Table 1: Summary of Esterification Reactions
| Derivative | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Acetate | Acetic Acid, EDCI, DMAP | DCM | 16 | 85-95 |
| Benzoate | Benzoic Acid, DCC, DMAP | DCM | 24 | 80-90 |
| Pivaloate | Pivalic Acid, EDCI, DMAP | DCM | 24 | 75-85 |
Table 2: Summary of Etherification Reactions
| Derivative | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Methyl Ether | Methyl Iodide, NaH | THF | 12 | 90-98 |
| Ethyl Ether | Ethyl Iodide, NaH | THF | 18 | 85-95 |
| Benzyl Ether | Benzyl Bromide, NaH | THF | 18 | 80-90 |
Table 3: Spectroscopic Data for Selected Derivatives
| Derivative | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (cm⁻¹) |
| Acetate | ~4.0 (d, 2H), 2.05 (s, 3H) | ~171.0 (C=O), ~68.0 (CH₂O), ~21.0 (CH₃) | 1735 (C=O), 1240 (C-O) |
| Methyl Ether | ~3.4 (d, 2H), 3.35 (s, 3H) | ~75.0 (CH₂O), ~59.0 (OCH₃) | 1115 (C-O) |
Note: The chemical shifts (δ) are approximate and may vary depending on the specific substitution pattern and experimental conditions.
Troubleshooting
-
Low Yields in Esterification: Ensure all reagents and solvents are anhydrous. The carbodiimide reagent may have degraded; use a fresh bottle. Incomplete reaction may require longer reaction times or gentle heating.
-
Low Yields in Etherification: Sodium hydride is highly reactive and moisture-sensitive; ensure anhydrous conditions and a nitrogen atmosphere. The alkyl halide may be unreactive; consider using a more reactive halide (I > Br > Cl) or adding a catalytic amount of sodium iodide.
-
Difficult Purification: If the product is difficult to separate from the starting material, consider using a different solvent system for chromatography or employing reverse-phase chromatography. For the Steglich esterification, ensure complete removal of the urea byproduct by filtration.
Conclusion
The protocols detailed in this application note provide a solid foundation for the successful derivatization of the hydroxyl group of this compound. By employing these esterification and etherification methods, researchers can readily access a diverse range of derivatives for further investigation in various scientific disciplines. Careful execution of these procedures and appropriate analytical characterization will enable the efficient synthesis and evaluation of novel spirocyclic compounds.
2-Oxaspiro[3.5]nonan-7-ylmethanol as a chiral building block in drug discovery
Application Notes: 2-Oxaspiro[3.5]nonan-7-ylmethanol in Drug Discovery
Introduction
This compound is a chiral building block of significant interest in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold, which combines an oxetane ring and a cyclohexane ring, offers a unique set of properties beneficial for drug design. Spirocycles are known to enhance the three-dimensionality of molecules, often leading to improved physicochemical and pharmacokinetic profiles compared to their flat, aromatic counterparts.[1] The incorporation of an oxetane moiety, in particular, can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[2][3] This building block provides medicinal chemists with a tool to introduce structural complexity and novelty, potentially leading to enhanced potency, selectivity, and improved drug-like properties in novel therapeutic agents.[1][4] The primary alcohol functional group serves as a versatile handle for further chemical elaboration.
Physicochemical and Structural Data
The inherent properties of this compound make it an attractive starting point for fragment-based drug discovery and lead optimization. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [5] |
| Molecular Weight | 156.22 g/mol | [5][6] |
| Purity | ≥97% | [5] |
| CAS Number | 1256546-76-5 | [5] |
| Predicted XlogP | 0.7 | [7] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
Key Advantages in Drug Design
The strategic incorporation of the 2-oxaspiro[3.5]nonane motif can offer several advantages:
-
Improved Physicochemical Properties: The oxetane ring is a polar, low molecular weight heterocycle that can act as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][9] This substitution can increase aqueous solubility and reduce metabolic degradation.[2][3]
-
Enhanced Three-Dimensionality (3D): Shifting from planar structures to sp³-rich spirocyclic scaffolds generally improves pharmacological profiles.[1] This rigid framework orients substituents in well-defined vectors, allowing for precise and optimized interactions with protein binding pockets.[1][4]
-
Metabolic Stability: The oxetane moiety is generally more stable to metabolic oxidation compared to, for example, a gem-dimethyl group.[4]
-
Novel Chemical Space: As a non-classical bioisostere, it allows for the exploration of novel chemical space and the generation of new intellectual property.[4]
Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes the use of this compound in a standard amide coupling reaction after conversion to an amine. This is a foundational step for creating diverse libraries of compounds for screening.
Step 1: Oxidation and Reductive Amination (Illustrative)
A two-step, one-pot procedure can be employed to convert the primary alcohol to a primary amine.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 1-2 hours until oxidation is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate under reduced pressure to obtain the crude aldehyde.
-
Dissolve the crude aldehyde in methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude amine by column chromatography.
Step 2: Amide Bond Formation
-
Dissolve the resulting (2-Oxaspiro[3.5]nonan-7-yl)methanamine (1.0 eq) and a carboxylic acid of interest (1.0 eq) in a suitable solvent like DMF or DCM.
-
Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final amide product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis
The primary alcohol of this compound can be used to form ether linkages, connecting the scaffold to other parts of a target molecule.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add the desired electrophile (e.g., an alkyl halide or benzyl bromide) (1.1 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60 °C) and stir for 4-16 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ether by flash column chromatography.
Visualizations
Caption: Drug discovery workflow using a chiral building block.
Caption: Experimental workflow for amide synthesis.
Caption: Key advantages of the spirocyclic scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. calpaclab.com [calpaclab.com]
- 6. (7-Oxaspiro[3.5]nonan-2-yl)methanol | 1896810-74-4 | Benchchem [benchchem.com]
- 7. PubChemLite - (7-oxaspiro[3.5]nonan-2-yl)methanol (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 8. (7-Oxaspiro[3.5]nonan-2-yl)methanol (CAS No. 1896810-74-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Oxaspiro[3.5]nonan-7-ylmethanol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
While direct, published applications of 2-Oxaspiro[3.5]nonan-7-ylmethanol in materials science are not extensively documented, its unique spirocyclic structure, containing both an oxetane and a cyclohexane ring with a primary alcohol functional group, presents intriguing possibilities for the development of advanced polymers and materials. This document outlines potential applications based on the known properties of similar spirocyclic monomers and provides generalized experimental protocols for its incorporation into polymeric systems.
Introduction to Spirocyclic Monomers in Materials Science
Spirocyclic compounds, characterized by two rings connected through a single shared atom, are gaining attention in polymer chemistry for their ability to impart unique and desirable properties to materials. The rigid, three-dimensional nature of the spirocyclic core can significantly influence the macroscopic properties of polymers.
Key Advantages of Incorporating Spirocyclic Units:
-
Enhanced Thermal Properties: The rigidity of the spirocyclic structure can restrict polymer chain mobility, leading to a higher glass transition temperature (Tg), which in turn increases the material's stiffness and operational temperature range.[1]
-
Chemical Recyclability: Certain spirocyclic structures, such as spiro-acetals, are sensitive to acidic conditions, allowing for the controlled degradation of the polymer back to its monomeric units for recycling.[1]
-
Polymers of Intrinsic Microporosity (PIMs): The contorted shapes of spiro-containing polymers, like those based on spirobisindane, prevent efficient chain packing, creating a microporous structure. These materials are highly promising for applications in gas separation and membrane technology.[2]
-
Reduced Polymerization Shrinkage: The ring-opening polymerization of certain spiro monomers can proceed with a smaller volume reduction, or even expansion, compared to conventional monomers. This is highly advantageous in applications like dental fillings, adhesives, and high-precision coatings where dimensional stability is critical.[3]
-
Novel Polymer Architectures: Spirocyclic compounds can be used to synthesize unique polymer topologies, such as block copolymers with spirocyclic segments, leading to novel material properties.[4]
Given these properties, this compound is a promising candidate as a monomer or modifying agent in the synthesis of high-performance polymers. The primary alcohol group provides a reactive site for incorporation into various polymer backbones.
Potential Applications and Synthetic Strategies
The hydroxyl group of this compound allows it to be used as a monomer in step-growth polymerizations or as an initiator in chain-growth polymerizations.
High-Tg Polyesters and Polycarbonates
The diol functionality (after a hypothetical ring-opening of the oxetane) or the single hydroxyl group can be reacted with diacids, diacyl chlorides, or phosgene derivatives to form polyesters or polycarbonates. The rigid spirocyclic core would be expected to increase the Tg of the resulting polymer.
Polyurethanes
The hydroxyl group can react with diisocyanates to form polyurethanes. The incorporation of the spirocyclic moiety could enhance the thermal and mechanical properties of the polyurethane.
Initiator for Ring-Opening Polymerization
The alcohol can serve as an initiator for the ring-opening polymerization of cyclic esters (e.g., caprolactone, lactide) or cyclic ethers, leading to the formation of polymers with a spirocyclic end-group. This could be useful for modifying the properties of existing biodegradable polymers.
Generalized Experimental Protocols
The following are generalized protocols for the incorporation of a hydroxyl-functionalized spirocyclic monomer like this compound into a polymer backbone. Note: These are illustrative and would require optimization for the specific monomer and desired polymer.
Protocol 3.1: Synthesis of a Spirocyclic-Containing Polyester via Melt Polycondensation
Objective: To synthesize a polyester incorporating this compound to potentially increase the glass transition temperature.
Materials:
-
This compound
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with DMT, ethylene glycol (in molar excess), and a specific molar percentage of this compound.
-
Esterification: The mixture is heated under a nitrogen atmosphere to ~150-200°C to initiate the transesterification reaction, during which methanol is distilled off.
-
Catalyst Addition: After the majority of the methanol has been removed, the catalyst (e.g., Ti(OBu)₄) and the antioxidant are added.
-
Polycondensation: The temperature is gradually increased to ~250-280°C, and a vacuum is slowly applied to remove excess ethylene glycol and drive the polymerization reaction forward.
-
Reaction Monitoring: The viscosity of the melt will increase as the molecular weight of the polymer increases. The reaction is continued until the desired viscosity is achieved.
-
Polymer Isolation: The reactor is cooled, and the resulting polymer is extruded and pelletized.
-
Characterization: The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for Tg, and Thermogravimetric Analysis (TGA) for thermal stability.
Data Presentation: Predicted Property Enhancements
The following table summarizes the potential quantitative improvements in polymer properties that could be achieved by incorporating spirocyclic monomers like this compound, based on general findings for this class of compounds.
| Property | Conventional Polymer | Spirocyclic-Modified Polymer | Potential Advantage |
| Glass Transition Temp. (Tg) | Varies | Increased | Higher service temperature, improved stiffness[1] |
| Polymerization Shrinkage | 5-20% | < 5% or expansion | Reduced internal stress, better adhesion[3] |
| Gas Permeability | Low | High (in PIMs) | Applications in gas separation membranes[2] |
| Chemical Recyclability | Often low | Potentially high | Enables circular economy for plastics[1] |
Visualizations
Logical Relationship of Spirocyclic Monomer to Polymer Properties
Caption: Logical flow from monomer structure to polymer properties.
Generalized Experimental Workflow for Polymer Synthesis
References
Application Notes and Protocols for the Selective Oxidation of 2-Oxaspiro[3.5]nonan-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, 2-Oxaspiro[3.5]nonan-7-ylmethanol, to its corresponding aldehyde, 2-Oxaspiro[3.5]nonane-7-carbaldehyde. The presence of a strained oxetane ring in the starting material necessitates the use of mild and selective oxidation conditions to avoid potential side reactions or degradation. This guide focuses on two highly effective and widely adopted methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. A comparison of these methods, along with detailed, step-by-step protocols, is presented to aid researchers in selecting the most appropriate procedure for their synthetic needs.
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and drug development.[1][2] The target molecule, this compound, features a spirocyclic system containing an oxetane ring. Oxetanes are valuable motifs in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates.[3] However, the inherent ring strain of the oxetane moiety makes it susceptible to cleavage under harsh reaction conditions, particularly acidic environments.[4] Therefore, the choice of oxidizing agent and reaction conditions is critical to ensure the integrity of the spirocyclic core while achieving efficient conversion to the desired aldehyde.
This note details two recommended protocols that are renowned for their mildness and high chemoselectivity, making them ideal for sensitive substrates like this compound.
-
Dess-Martin Periodinane (DMP) Oxidation: A very mild and highly selective method that proceeds at room temperature under neutral pH, showing excellent functional group tolerance.[5][6][7] It is often the preferred method for sensitive and complex alcohols.[5]
-
Swern Oxidation: A classic and reliable method utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[8][9] It is known for its mild conditions and high yields, though it requires cryogenic temperatures and careful handling of malodorous byproducts.[8][9]
Comparison of Recommended Oxidation Methods
The selection of an appropriate oxidation method depends on factors such as available equipment, scale of the reaction, and tolerance of the substrate to specific reagents and conditions. The following table summarizes the key characteristics of the recommended protocols for the oxidation of this compound.
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane | Activated Dimethyl Sulfoxide (DMSO) |
| Typical Yield | High (>90%) | High (>90%) |
| Reaction Temperature | Room Temperature (20-25 °C) | Cryogenic (-78 °C) |
| pH Conditions | Neutral | Basic (during work-up) |
| Reaction Time | 0.5 - 3 hours | 1 - 2 hours |
| Advantages | Very mild conditions, simple work-up, high chemoselectivity, no toxic heavy metals.[5][6] | Avoids heavy metals, high yields, acid-sensitive compounds are tolerated.[8][9] |
| Disadvantages | Reagent is expensive and potentially explosive upon heating.[5][10] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, requires careful control of additions.[8][9] |
| Substrate Suitability | Excellent for sensitive substrates, including those with oxetane rings.[4] | Very good for a wide range of substrates, but requires anhydrous conditions. |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its operational simplicity and extremely mild reaction conditions, which are well-suited for preserving the oxetane ring.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply (optional, for rigorous anhydrous conditions)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (optional but recommended), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
While stirring at room temperature, add Dess-Martin Periodinane (1.2 - 1.5 eq) to the solution in one portion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude aldehyde by flash column chromatography on silica gel to afford pure 2-Oxaspiro[3.5]nonane-7-carbaldehyde.
Protocol 2: Swern Oxidation
This protocol is a robust alternative, particularly for larger-scale reactions where the cost of DMP may be a concern. Strict adherence to temperature control is crucial for success.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Syringes and needles
-
Three-neck round-bottom flask equipped with a thermometer
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Set up a dry three-neck flask equipped with a thermometer and an inert gas inlet.
-
Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.
-
To the cold DCM, slowly add oxalyl chloride (1.5 eq) via syringe.
-
In a separate dry flask, dissolve anhydrous DMSO (2.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Again, maintain the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise to the flask, which may cause the mixture to become thick. Stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow for the two recommended oxidation protocols.
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Caption: Workflow for Swern Oxidation.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Dess-Martin Periodinane is reported to be potentially explosive upon impact or heating. Handle with care and avoid grinding or excessive heating.
-
Oxalyl chloride is corrosive and toxic. Handle with extreme care. The activation of DMSO with oxalyl chloride can be exothermic and releases carbon monoxide and carbon dioxide gas.
-
The Swern oxidation produces dimethyl sulfide, a volatile and malodorous byproduct. All glassware should be quenched with bleach solution after use to neutralize the odor.
-
Anhydrous solvents are required for these reactions. Ensure proper handling and storage to prevent moisture contamination.
References
- 1. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Synthesis of Novel Ligands from 2-Oxaspiro[3.5]nonan-7-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands utilizing the spirocyclic building block, 2-Oxaspiro[3.5]nonan-7-ylmethanol. The unique three-dimensional structure of this oxetane-containing spirocycle makes it an attractive scaffold for introducing structural complexity and improving physicochemical properties in drug discovery programs. Its designation as a "Protein Degrader Building Block" suggests its utility in the synthesis of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras).
The primary alcohol functional group of this compound serves as a versatile handle for derivatization, allowing for the introduction of various pharmacophores and linker moieties through common synthetic transformations.
Overview of Synthetic Strategies
The hydroxyl group of this compound can be readily functionalized to generate a diverse library of ligands. Key transformations include etherification, esterification, and conversion to amines. These reactions allow for the coupling of this spirocyclic moiety to other fragments of a potential drug candidate, such as a warhead that binds to a target protein or a linker for creating bifunctional molecules.
The general synthetic workflow for ligand synthesis from this compound can be visualized as a multi-step process involving the activation of the hydroxyl group or its direct reaction with an appropriate coupling partner.
Caption: General synthetic pathways from this compound.
Experimental Protocols and Data
The following sections provide detailed protocols for key synthetic transformations. The quantitative data presented are representative of typical yields for these types of reactions and may vary depending on the specific substrate and reaction conditions.
Synthesis of Ether-Linked Ligands via Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for the synthesis of ethers from primary alcohols with inversion of stereochemistry, although this is not relevant for the primary alcohol in the starting material.[1] It allows for the coupling of this compound with a phenolic coupling partner, which is a common structural motif in bioactive molecules.
Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic coupling partner (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ether-linked product.
| Coupling Partner | Product | Typical Yield (%) |
| 4-Hydroxyphenylacetamide | 2-((4-(((2-Oxaspiro[3.5]nonan-7-yl)methoxy)methyl)phenyl)amino)acetamide | 65-80 |
| 3-Cyanophenol | 3-(((2-Oxaspiro[3.5]nonan-7-yl)methoxy)methyl)benzonitrile | 70-85 |
Synthesis of Ester-Linked Ligands via DCC/DMAP Coupling
Esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is a standard procedure for coupling an alcohol with a carboxylic acid under mild conditions.
Protocol:
-
Preparation: To a solution of the carboxylic acid coupling partner (1.0 eq.), this compound (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM, 0.1 M), add a solution of DCC (1.1 eq.) in DCM at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
| Coupling Partner | Product | Typical Yield (%) |
| 4-Fluorobenzoic acid | (2-Oxaspiro[3.5]nonan-7-yl)methyl 4-fluorobenzoate | 80-95 |
| Boc-glycine | (2-Oxaspiro[3.5]nonan-7-yl)methyl (tert-butoxycarbonyl)glycinate | 75-90 |
Synthesis of Amine-Linked Ligands
A common route to primary amines from alcohols involves a two-step process: conversion of the alcohol to a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an azide salt and subsequent reduction.
Workflow Diagram:
Caption: Workflow for the synthesis of a primary amine from the starting alcohol.
Protocol 1: Mesylation
-
Preparation: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate in vacuo to yield the crude mesylate, which is often used in the next step without further purification.
Protocol 2: Azide Formation and Reduction
-
Azide Substitution: Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 0.2 M) and add sodium azide (NaN3, 3.0 eq.). Heat the mixture to 60-80 °C and stir for 6-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. The crude azide can be purified by column chromatography or used directly.
-
Reduction: Dissolve the crude azide in THF or methanol and add a catalyst such as 10% Pd/C. Hydrogenate the mixture under a balloon of hydrogen gas or in a Parr shaker until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired primary amine.
| Intermediate | Final Product | Overall Yield (2 steps, %) |
| (2-Oxaspiro[3.5]nonan-7-yl)methyl methanesulfonate | (2-Oxaspiro[3.5]nonan-7-yl)methanamine | 60-75 |
Application in Signaling Pathway Modulation
Ligands derived from this compound can be designed to interact with various biological targets. For instance, the spirocyclic scaffold can be used to orient a pharmacophore into a specific binding pocket of an enzyme or receptor. In the context of protein degradation, this scaffold can serve as a non-interacting linker element that connects a target-binding warhead to an E3 ligase-recruiting moiety.
The diagram below illustrates a hypothetical signaling pathway where a novel inhibitor, incorporating the 2-Oxaspiro[3.5]nonan-7-yl moiety, blocks the action of a kinase, thereby preventing the downstream phosphorylation of a substrate protein and subsequent cellular response.
Caption: Inhibition of a kinase signaling pathway by a novel ligand.
These protocols and application notes provide a framework for the utilization of this compound in the synthesis of novel ligands. The versatility of its primary alcohol handle, combined with the desirable properties of the spirocyclic core, makes it a valuable building block for medicinal chemistry and drug discovery.
References
incorporating 2-Oxaspiro[3.5]nonan-7-ylmethanol into polymer backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential for incorporating the novel monomer, 2-Oxaspiro[3.5]nonan-7-ylmethanol, into polymer backbones. Given the limited direct literature on the polymerization of this specific spirocyclic oxetane, the protocols and data presented are based on established principles of oxetane chemistry and analogous hydroxyl-functionalized monomers.
Introduction
This compound is a unique bifunctional molecule featuring a strained oxetane ring and a primary hydroxyl group. The rigid, three-dimensional spirocyclic core offers the potential to introduce unique conformational constraints into a polymer backbone. The oxetane ring is susceptible to ring-opening polymerization (ROP), while the hydroxyl group provides a versatile handle for post-polymerization modification or for initiating polymerization itself. This monomer is of particular interest in the development of novel materials for biomedical applications, including drug delivery and tissue engineering. Furthermore, its classification as a "Protein Degrader Building Block" suggests its utility in synthesizing linkers for Proteolysis Targeting Chimeras (PROTACs).
Potential Polymerization Pathways
The incorporation of this compound into a polymer backbone can be primarily achieved through the ring-opening polymerization (ROP) of the oxetane moiety. Both cationic and anionic ROP methods are viable for oxetanes.
-
Cationic Ring-Opening Polymerization: This is a common method for polymerizing oxetanes, typically initiated by strong acids or Lewis acids. The propagation proceeds via an oxonium ion intermediate. However, the presence of the hydroxyl group on the monomer could lead to side reactions, such as chain transfer, which may complicate the polymerization and broaden the molecular weight distribution. Protection of the hydroxyl group may be necessary to achieve a controlled polymerization.
-
Anionic Ring-Opening Polymerization: Anionic ROP of oxetanes, particularly those bearing hydroxyl groups, has been successfully employed.[1] This method often utilizes a strong base, such as an alkoxide, to initiate polymerization. The hydroxyl group can act as the initiating species after deprotonation, leading to a "self-condensing" polymerization. This can result in the formation of hyperbranched or dendritic structures, which are highly desirable for applications such as drug delivery due to their high functionality and globular architecture. For instance, the anionic ROP of (3-ethyl-3-hydroxymethyl)oxetane using potassium tert-butoxide has been shown to produce hyperbranched polyethers.[1]
Application in Targeted Protein Degradation
The classification of this compound as a "Protein Degrader Building Block" points towards its application in the synthesis of heterobifunctional molecules like PROTACs.[2] PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
In this context, this compound would not be polymerized into a long chain but rather used as a rigid, non-aromatic linker component connecting the target-binding ligand and the E3 ligase ligand. The spirocyclic oxetane structure can provide desirable physicochemical properties to the linker, such as improved solubility and metabolic stability, while its three-dimensional nature can enforce a specific spatial orientation of the two ligands, which is crucial for efficient ternary complex formation and subsequent protein degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [2] |
| Molecular Weight | 156.22 g/mol | [2] |
| CAS Number | 1256546-76-5 | [2] |
| Appearance | (Not specified, likely a solid or viscous liquid) | - |
| Purity | ≥97% | [2] |
| Storage | Room temperature | [2] |
Table 2: Illustrative Properties of Poly(this compound) via Anionic ROP *
| Parameter | Expected Range |
| Number Average Molecular Weight (Mₙ) | 5,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 (characteristic of hyperbranched polymers) |
| Glass Transition Temperature (T₉) | 40 - 80 °C |
| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, CHCl₃) |
*Note: This data is hypothetical and based on typical values for hyperbranched polyethers derived from hydroxyl-functionalized oxetanes. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Hypothetical Anionic Ring-Opening Polymerization of this compound
This protocol describes a potential method for the synthesis of a hyperbranched polyether from this compound via anionic ROP.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
18-crown-6
-
Anhydrous toluene
-
Methanol
-
Argon gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and cooled under a stream of argon.
-
In a Schlenk flask under an argon atmosphere, this compound (e.g., 1.56 g, 10 mmol) and 18-crown-6 (e.g., 0.264 g, 1 mmol) are dissolved in anhydrous toluene (20 mL).
-
Potassium tert-butoxide (e.g., 0.112 g, 1 mmol) is added to the solution as the initiator.
-
The reaction mixture is heated to 80 °C and stirred under argon for 24-48 hours. The progress of the polymerization can be monitored by ¹H NMR spectroscopy by observing the disappearance of the monomer's oxetane protons.
-
The polymerization is terminated by the addition of methanol (5 mL).
-
The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold n-hexane.
-
The precipitated polymer is collected by filtration, redissolved in a minimal amount of dichloromethane, and re-precipitated into cold n-hexane.
-
This dissolution-precipitation cycle is repeated two more times to purify the polymer.
-
The final polymer is dried under vacuum at 40 °C to a constant weight.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) to determine Mₙ and PDI, and by Differential Scanning Calorimetry (DSC) to determine T₉.
Protocol 2: Representative Synthesis of a PROTAC-like Linker from this compound
This protocol outlines a general approach for utilizing this compound as a linker component in a PROTAC.
Materials:
-
This compound
-
A suitable E3 ligase ligand with a reactive functional group (e.g., a carboxylic acid or an amine)
-
A suitable target-binding ligand with a compatible reactive functional group
-
Coupling reagents (e.g., HATU, EDC/HOBt)
-
Appropriate solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Functionalization of the Monomer: The hydroxyl group of this compound is first converted to a more reactive group for coupling, for example, a tosylate or a mesylate, or it can be oxidized to a carboxylic acid.
-
First Coupling Reaction: The functionalized spirocyclic oxetane is reacted with either the E3 ligase ligand or the target-binding ligand. For instance, if the oxetane was converted to a carboxylic acid, it can be coupled to an amine-functionalized ligand using standard peptide coupling conditions (e.g., HATU and DIPEA in DMF).
-
Purification: The product of the first coupling reaction is purified by flash column chromatography.
-
Second Coupling Reaction: The remaining reactive handle on the linker-ligand conjugate is then used to attach the second ligand. For example, if the first ligand was attached via an amide bond, the other end of the linker would be functionalized for reaction with the second ligand.
-
Final Purification: The final PROTAC-like molecule is purified to a high degree using flash column chromatography and/or preparative HPLC.
-
Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
References
Application Note and Protocol: Scale-up Synthesis of 2-Oxaspiro[3.5]nonan-7-ylmethanol for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocyclic scaffolds, particularly those incorporating oxetane rings, are of increasing interest in medicinal chemistry. The oxetane moiety can act as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3][4] 2-Oxaspiro[3.5]nonan-7-ylmethanol is a valuable building block for the synthesis of more complex molecules in drug discovery programs.[5] The development of a robust and scalable synthetic route is crucial for providing sufficient quantities of this intermediate for preclinical studies. This document outlines a proposed scale-up synthesis of this compound, focusing on practical and efficient procedures suitable for producing multi-gram to kilogram quantities.
Proposed Synthetic Route
The proposed synthesis is a three-step sequence starting from commercially available 1,4-cyclohexanedimethanol. The key transformation is an intramolecular Williamson etherification to construct the spiro-oxetane ring system.[1][6]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Step 1: Monotosylation of 1,4-Cyclohexanedimethanol
This step aims to selectively protect one of the primary hydroxyl groups as a tosylate, which will serve as a leaving group in the subsequent cyclization step.
Materials:
-
1,4-Cyclohexanedimethanol (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents)
-
Pyridine (dried)
-
Dichloromethane (DCM, dried)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1,4-cyclohexanedimethanol in dry dichloromethane (5 mL/g) and dry pyridine (3 equivalents) at 0 °C under a nitrogen atmosphere, add a solution of p-toluenesulfonyl chloride in dry dichloromethane (2 mL/g) dropwise over 1-2 hours.
-
Maintain the reaction temperature at 0 °C for an additional 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylated product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the pure monotosylated diol.
Step 2: Intramolecular Williamson Etherification for Spiro-Oxetane Formation
This is the key ring-forming step to construct the 2-oxaspiro[3.5]nonane core.
Materials:
-
Monotosylated diol from Step 1 (1 equivalent)
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK) (1.5 equivalents)
-
Tert-butanol or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the monotosylated diol in tert-butanol or THF (10 mL/g).
-
Add powdered sodium hydroxide or potassium tert-butoxide portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (for THF) or 80 °C (for tert-butanol) and maintain for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL/g).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by flash column chromatography or distillation under reduced pressure.
Data Summary
The following tables provide expected quantitative data for the scale-up synthesis based on typical yields for analogous reactions.
Table 1: Reagent Quantities and Expected Yields
| Step | Starting Material | Reagent | Molar Ratio (Reagent/SM) | Solvent | Expected Yield (%) | Product Purity (by HPLC) |
| 1 | 1,4-Cyclohexanedimethanol | p-Toluenesulfonyl chloride | 1.1 | DCM/Pyridine | 70-85% | >95% |
| 2 | Monotosylated Diol | Sodium Hydroxide | 1.5 | tert-Butanol | 60-75% | >98% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | (Predicted) >200 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
Visualizations
Experimental Workflow for Scale-up Synthesis
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Potential Issues
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (7-Oxaspiro[3.5]nonan-2-yl)methanol | 1896810-74-4 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Oxaspiro[3.5]nonan-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of chiral molecules often exhibit distinct pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for the separation of racemates. This document provides detailed application notes and protocols for the enzymatic resolution of racemic 2-Oxaspiro[3.5]nonan-7-ylmethanol, a potentially valuable building block in medicinal chemistry.
The principle of this kinetic resolution lies in the enantioselective acylation of one enantiomer of the racemic alcohol by the lipase, resulting in the formation of an ester, while the other enantiomer remains largely unreacted. This allows for the separation of the esterified product from the unreacted alcohol, thereby yielding both enantiomers in enriched forms.
Experimental Protocols
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)[2][4][7]
-
Anhydrous organic solvent (e.g., hexane, heptane, or tetrahydrofuran)[4][8][9]
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Analytical equipment for monitoring the reaction (e.g., Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC))[10][11]
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the enzymatic kinetic resolution of racemic this compound via transesterification.
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add racemic this compound (1 equivalent).
-
Dissolve the substrate in an appropriate volume of anhydrous organic solvent (e.g., 10 mL per mmol of substrate).
-
Add the acyl donor, vinyl acetate (2-3 equivalents). Using vinyl acetate is often advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.[1][4]
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).[4]
-
-
Reaction Conditions:
-
Stir the reaction mixture at a constant temperature, typically ranging from room temperature to 45°C. The optimal temperature should be determined experimentally.
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by chiral HPLC or GC. The goal is to achieve approximately 50% conversion for optimal resolution.[8]
-
-
Work-up and Product Isolation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.
-
Remove the solvent and excess acyl donor from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting mixture contains the acylated product (ester) and the unreacted alcohol. These can be separated by column chromatography on silica gel.
-
-
Determination of Enantiomeric Excess (e.e.):
-
Analyze the purified ester and the unreacted alcohol by chiral HPLC or GC to determine their respective enantiomeric excesses.
-
Diagram: Experimental Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Data Presentation
The following tables provide a template for presenting the data from screening different lipases and reaction conditions. The data presented are hypothetical and should be replaced with experimental results.
Table 1: Screening of Different Lipases for the Resolution of Racemic this compound
| Entry | Lipase Source | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantioselectivity (E) |
| 1 | Candida antarctica Lipase B (CALB) | 24 | 48 | >99 | 96 | >200 |
| 2 | Pseudomonas cepacia Lipase (PSL) | 24 | 42 | 72 | >99 | 150 |
| 3 | Candida rugosa Lipase (CRL) | 48 | 35 | 54 | 98 | 65 |
| 4 | Aspergillus niger Lipase (ANL) | 48 | 15 | 18 | 95 | 12 |
Reaction conditions: Racemic alcohol (1 mmol), vinyl acetate (2 mmol), lipase (50 mg), solvent (10 mL), 30°C.
Table 2: Optimization of Reaction Conditions using Candida antarctica Lipase B (CALB)
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) |
| 1 | Hexane | 30 | 24 | 48 | >99 | 96 |
| 2 | Heptane | 30 | 20 | 49 | >99 | 97 |
| 3 | Tetrahydrofuran | 30 | 36 | 45 | 95 | 98 |
| 4 | Toluene | 45 | 18 | 50 | >99 | >99 |
| 5 | Acetonitrile | 45 | 24 | 40 | 67 | 99 |
Reaction conditions: Racemic alcohol (1 mmol), vinyl acetate (2 mmol), CALB (50 mg), solvent (10 mL).
Concluding Remarks
The provided protocols and data templates offer a robust starting point for the successful enzymatic resolution of racemic this compound. Optimization of parameters such as enzyme choice, solvent, temperature, and reaction time will be crucial for achieving high enantioselectivity and yields. The use of immobilized lipases is highly recommended due to their stability, ease of separation, and potential for recycling, which aligns with the principles of green chemistry. The analytical methods described are essential for accurately determining the success of the resolution.
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. uma.es [uma.es]
- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Oxaspiro[3.5]nonan-7-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Oxaspiro[3.5]nonan-7-ylmethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low or No Recovery of the Compound After Column Chromatography
-
Question: I am not recovering my compound from the silica gel column, or the yield is very low. What could be the problem?
-
Answer: Several factors could contribute to low recovery during silica gel chromatography:
-
Compound Decomposition: this compound, containing an oxetane ring, may be sensitive to the acidic nature of standard silica gel. The oxetane ring can be prone to opening under acidic conditions, leading to degradation of the desired product on the column.
-
Irreversible Adsorption: The polar alcohol functional group can lead to strong interactions with the silica stationary phase, making elution difficult, especially with insufficiently polar solvent systems.
-
Inappropriate Solvent System: If the eluent is not polar enough, the compound will not move down the column. Conversely, if it is too polar, it may co-elute with impurities.
-
Troubleshooting Steps:
-
Assess Stability: Before performing column chromatography, test the stability of your compound on a small amount of silica gel. Dissolve a small sample of the crude material in a suitable solvent, add a small amount of silica gel, and monitor the sample over time by TLC to see if any new spots (decomposition products) appear.
-
Deactivate Silica Gel: If decomposition is observed, consider using deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, in the solvent system to neutralize acidic sites. A common practice is to use an eluent containing a small percentage (0.1-1%) of triethylamine or ammonia.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica, such as diol or cyano.
-
Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. This generally provides good separation on a column.
-
Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase chromatography (e.g., using C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures) can be an effective alternative for purifying polar compounds.
Issue 2: Co-elution of Impurities with the Product
-
Question: My purified fractions from column chromatography are still showing impurities. How can I improve the separation?
-
Answer: Co-elution of impurities is a common challenge, often arising from similar polarities between the desired compound and the impurities.
-
Starting Material and Byproducts: Impurities may include unreacted starting materials or byproducts from the synthesis, which may have similar functional groups and polarities to this compound.
-
Troubleshooting Steps:
-
Solvent System Gradient: Employ a shallow gradient elution instead of an isocratic (constant solvent composition) elution. Start with a less polar solvent system and gradually increase the polarity. This can enhance the separation of compounds with close Rf values.
-
Different Solvent System: Experiment with different solvent systems for TLC analysis to find one that provides better separation between your product and the impurities. A good solvent system will show distinct, well-separated spots.
-
Column Dimensions: Use a longer, narrower column for more challenging separations, as this increases the number of theoretical plates and improves resolution.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A diffuse starting band will lead to poor separation. Dry loading the sample onto a small amount of silica gel before adding it to the column can also improve resolution.
-
Repurification: If impurities persist, a second chromatographic step using a different stationary phase or solvent system may be necessary.
Issue 3: Difficulty in Crystallizing the Purified Product
-
Question: I have a relatively pure oil of this compound, but I am unable to induce crystallization. What should I do?
-
Answer: The inability to crystallize a compound can be due to residual impurities, the inherent properties of the compound, or inappropriate solvent selection.
Troubleshooting Steps:
-
Ensure High Purity: Even small amounts of impurities can inhibit crystallization. It may be necessary to repurify the material using chromatography.
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.
-
Induce Nucleation:
-
Seeding: If you have a small crystal of the compound, add it to the supersaturated solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.
-
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: Common impurities can originate from the synthetic route. For instance, in a synthesis involving the cyclization of a diol, you might find unreacted starting diol or partially cyclized intermediates. If a reducing agent like lithium aluminum hydride was used, over-reduction products could be present. Side reactions such as oxidation of the alcohol to an aldehyde or carboxylic acid can also occur.
Q2: Is this compound stable under acidic or basic conditions?
A2: Spiroketals can be sensitive to acidic conditions, which may catalyze the opening of the oxetane ring. Therefore, it is advisable to avoid strongly acidic conditions during purification and workup. While generally more stable to basic conditions, prolonged exposure to strong bases should also be approached with caution.
Q3: What analytical techniques are recommended to assess the purity of this compound?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid assessment of purity and for optimizing column chromatography conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Q4: Can I use distillation to purify this compound?
A4: Distillation may be an option if the compound is thermally stable and has a boiling point that is significantly different from any impurities. Given its likely high boiling point due to the polar alcohol group, vacuum distillation would be necessary to avoid thermal decomposition.
Data Presentation
Table 1: Representative Purification Conditions for Polar Alcohols via Column Chromatography
| Stationary Phase | Mobile Phase (Eluent System) | Typical Rf | Notes |
| Silica Gel | Ethyl Acetate / Hexane (e.g., 30-70% Ethyl Acetate) | 0.2 - 0.4 | A common starting point for moderately polar compounds. The ratio can be adjusted based on TLC. |
| Silica Gel | Dichloromethane / Methanol (e.g., 1-10% Methanol) | 0.2 - 0.4 | A more polar system for compounds that do not move in Ethyl Acetate/Hexane. |
| Alumina (Neutral) | Ethyl Acetate / Hexane | Variable | A good alternative to silica gel for acid-sensitive compounds. |
| C18 Silica (Reverse Phase) | Methanol / Water or Acetonitrile / Water (e.g., 40-80% organic) | Variable | The compound will elute faster with a higher concentration of the organic solvent. Ideal for highly polar compounds that are not retained on normal phase. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Carefully add the sample solution to the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar composition if using a gradient. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the purified oil and a few drops of a potential crystallization solvent. Heat the mixture to see if the compound dissolves and then cool to see if crystals form.
-
Dissolution: In a larger flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield in column chromatography.
Technical Support Center: Optimizing Williamson Ether Synthesis with 2-Oxaspiro[3.5]nonan-7-ylmethanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Williamson ether synthesis using the sterically demanding primary alcohol, 2-Oxaspiro[3.5]nonan-7-ylmethanol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the reaction, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired ether product. What are the likely causes and how can I fix this?
-
Answer: Low yields in a Williamson ether synthesis are common and can typically be traced back to one of four main areas: incomplete deprotonation of the alcohol, suboptimal reaction conditions, poor choice of reagents, or competing side reactions.[1]
-
Incomplete Deprotonation: The first step, the formation of the alkoxide, is critical. This compound is a primary alcohol, but the bulky spirocyclic core may hinder the base's access.
-
Solution: Switch to a stronger, non-nucleophilic base to ensure complete and irreversible deprotonation.[2][3] Sodium hydride (NaH) is an excellent choice as it forms gaseous H₂ as a byproduct, driving the reaction forward.[4][5] Ensure strictly anhydrous (water-free) conditions, as any moisture will consume the base.
-
-
| Base | pKa of Conjugate Acid | Key Characteristics |
| Sodium Hydride (NaH) | ~36 | Highly Recommended. Strong, non-nucleophilic, irreversible deprotonation. |
| Potassium Hydride (KH) | ~36 | Similar to NaH, sometimes more reactive. |
| Sodium/Potassium Metal | N/A | Effective but can have side reactions (e.g., reduction). |
| NaOH / KOH | ~15.7 | Generally too weak for complete deprotonation of an alcohol. |
| Solvent | Type | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Recommended. High boiling point, excellent solvating power. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Recommended. Similar to DMF, can accelerate S_N2 reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | Recommended. Good alternative with a lower boiling point. |
| Tetrahydrofuran (THF) | Polar Aprotic | Often used with NaH, but less polar than DMF/DMSO. |
| Ethanol / Methanol | Protic | Not Recommended. Can slow the reaction by solvating the alkoxide.[1][6] |
Issue 2: Formation of an Alkene Byproduct
-
Question: I am observing a significant amount of an alkene byproduct, which I believe is from the elimination of my alkyl halide. How can I prevent this?
-
Answer: The formation of an alkene is a classic sign that the E2 elimination pathway is outcompeting the desired S_N2 substitution.[7] This is a major concern in Williamson ether synthesis, especially when steric hindrance is a factor.[1][6][7]
-
Steric Hindrance of the Alkyl Halide: This is the most common cause. The alkoxide, acting as a base, will abstract a proton from the alkyl halide faster than it can attack the carbon center if the halide is sterically hindered.
-
Solution: This reaction is most effective with methyl or primary alkyl halides.[4][8] Never use a tertiary alkyl halide , as it will almost exclusively yield the elimination product.[4] Secondary alkyl halides will often give a mixture of substitution and elimination products and should be avoided if possible.[4][7]
-
-
| Alkyl Halide Type | Primary S_N2 Product (Ether) | Primary E2 Product (Alkene) | Recommended? |
| Methyl (e.g., CH₃I) | High Yield | None | Excellent |
| Primary (e.g., R-CH₂-Br) | Good Yield | Minor Product | Yes |
| Secondary (e.g., R₂-CH-Br) | Low/Moderate Yield | Major Product | Avoid |
| Tertiary (e.g., R₃-C-Br) | No Yield | Exclusive Product | Never Use |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis.
Caption: A flowchart for troubleshooting common Williamson ether synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to prepare the alkoxide of this compound?
-
Q2: Can I use two alcohols to make an ether directly?
-
While possible through acid-catalyzed condensation, this method is only suitable for making symmetrical ethers from simple, unhindered primary alcohols. For an unsymmetrical ether involving a complex alcohol like this compound, the Williamson synthesis is the required method.[1] You can, however, convert one alcohol to a good leaving group (like a tosylate) and then react it with the alkoxide of the other alcohol.[1]
-
-
Q3: How do I choose between the two possible synthetic routes for an unsymmetrical ether?
-
For an ether R-O-R', you have two options: R-O⁻ + R'-X or R'-O⁻ + R-X. Always choose the pathway where the halide (X) is on the less sterically hindered carbon.[5][9] Since this compound is a primary alcohol attached to a bulky group, it should almost always be used to form the alkoxide nucleophile, which then attacks a simple primary alkyl halide.
-
-
Q4: Are there any catalysts that can improve the reaction?
-
For standard Williamson synthesis, a catalyst is not typically required. However, if using a less reactive alkyl chloride, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction via an in-situ Finkelstein reaction, which generates the more reactive alkyl iodide.[10] Phase-transfer catalysts (e.g., tetrabutylammonium bromide) are sometimes used, especially in industrial settings, to improve the solubility and reactivity of the alkoxide.[1]
-
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
This protocol outlines a general starting point for the synthesis of methyl (2-Oxaspiro[3.5]nonan-7-yl)methyl ether.
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous DMF via syringe to the flask. Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the alcohol solution dropwise to the stirred NaH suspension over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of H₂ evolution indicates complete alkoxide formation.
-
-
Ether Formation:
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Add iodomethane (1.1 equivalents) dropwise via syringe.
-
After addition, allow the reaction to warm to room temperature, then heat to 60 °C.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
-
Protocol 2: Optimized Protocol for Hindered Substrates
This protocol includes modifications to maximize the yield when using a more challenging primary alkyl halide (e.g., benzyl bromide).
-
Alkoxide Formation:
-
Follow the procedure in Protocol 1, using NaH (1.5 equivalents) in anhydrous DMSO. DMSO can be more effective for difficult S_N2 reactions.
-
-
Ether Formation:
-
To the alkoxide solution at room temperature, add a solution of benzyl bromide (1.2 equivalents) in anhydrous DMSO dropwise.
-
Heat the reaction mixture to 70 °C. The higher temperature and more polar solvent will help overcome the activation barrier.
-
Monitor the reaction progress closely by TLC. Due to the higher temperature, check every 1-2 hours.
-
-
Workup and Purification:
-
Follow the workup and purification procedure outlined in Protocol 1. Note that removing DMSO requires thorough washing with water during the extraction process.
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. CavacoPedia @ Cavac's Stuff [cavac.at]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Ch16 : ROH + R' X -> ROR' (Williamson) [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 2-Oxaspiro[3.5]nonan-7-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 2-Oxaspiro[3.5]nonan-7-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges are:
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Stereocontrol at the Spirocyclic Center: Formation of the oxetane ring via [2+2] photocycloaddition (Paternò-Büchi reaction) can lead to a mixture of diastereomers. Achieving high diastereoselectivity is often difficult.[1][2][3][4]
-
Control of Stereochemistry on the Cyclohexane Ring: Establishing the desired relative stereochemistry of the methanol substituent on the cyclohexane ring requires careful selection of synthetic route and reagents.
-
Purification of Diastereomers: The separation of closely related diastereomeric products can be challenging, often requiring specialized chromatographic techniques.
-
Reaction Optimization: The Paternò-Büchi reaction is sensitive to various parameters including solvent, temperature, and the nature of the reactants, necessitating careful optimization.[2]
Q2: Which synthetic strategies are most promising for constructing the 2-Oxaspiro[3.5]nonane core?
A2: The most common and direct approach is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[2][5] In the context of this target molecule, this would likely involve the reaction of a substituted cyclohexanone with an appropriate alkene. Alternative multi-step methods involving intramolecular cyclization of a 1,3-diol derivative are also feasible.[6]
Q3: How can I improve the diastereoselectivity of the Paternò-Büchi reaction for this synthesis?
A3: Several factors can influence the stereoselectivity:
-
Temperature: Lower reaction temperatures can enhance stereoselectivity.[1]
-
Solvent: The polarity of the solvent can affect the stability of intermediates and transition states.
-
Chiral Auxiliaries: Employing a chiral auxiliary on the alkene or carbonyl precursor can induce facial selectivity.[3]
-
Substituent Effects: The steric and electronic properties of substituents on both the alkene and the carbonyl component can direct the approach of the reactants.
Q4: What are the expected side products in this synthesis?
A4: Potential side products include:
-
The undesired diastereomer of the target molecule.
-
Regioisomers of the oxetane, if an unsymmetrical alkene is used.
-
Products resulting from photoreduction of the carbonyl starting material.
-
Polymerization of the alkene starting material.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the oxetane product. | 1. Insufficient UV irradiation. 2. Quenching of the excited carbonyl state. 3. Incorrect wavelength of UV light. 4. Degradation of starting materials. | 1. Increase reaction time or use a more powerful UV lamp. 2. Ensure high purity of solvents and reagents to remove quenchers. Degas the solvent prior to use. 3. Use a UV source appropriate for the carbonyl compound's absorption maximum. 4. Check the stability of starting materials under the reaction conditions. |
| Poor diastereoselectivity. | 1. Reaction temperature is too high. 2. Inappropriate solvent choice. 3. Insufficient steric or electronic bias. | 1. Perform the reaction at lower temperatures (e.g., using a cooling bath).[1] 2. Screen a range of solvents with varying polarities. 3. Redesign the starting materials to include directing groups or chiral auxiliaries.[3] |
| Difficulty in separating diastereomers. | 1. Similar polarities of the diastereomers. 2. Inadequate chromatographic conditions. | 1. Attempt derivatization of the hydroxyl group to create derivatives with greater separation potential. 2. Optimize flash chromatography conditions (e.g., different solvent systems, specialized silica). Consider preparative HPLC or SFC if necessary. |
| Formation of multiple regioisomers. | 1. Use of an unsymmetrical alkene. 2. Lack of regiochemical control in the cycloaddition. | 1. If possible, use a symmetrical alkene to avoid this issue. 2. Modify substituents on the alkene or carbonyl to electronically or sterically favor the formation of one regioisomer. |
| Product decomposition during workup or purification. | 1. The oxetane ring may be sensitive to acidic or basic conditions. 2. Product instability on silica gel. | 1. Use neutral workup conditions. Avoid strong acids or bases. 2. Consider using deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods like crystallization or distillation. |
Experimental Protocols
Key Experiment: Diastereoselective Paternò-Büchi Reaction
This protocol describes a general procedure for the photochemical synthesis of the 2-Oxaspiro[3.5]nonane core.
Materials:
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4-(Hydroxymethyl)cyclohexan-1-one (1 eq.)
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Alkene (e.g., 2,3-dimethyl-2-butene, 5 eq.)
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Anhydrous, degassed solvent (e.g., acetonitrile or benzene)
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Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter
Procedure:
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In a quartz reaction vessel, dissolve 4-(hydroxymethyl)cyclohexan-1-one in the chosen solvent.
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Add the alkene to the solution.
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Sparge the solution with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove dissolved oxygen.
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Place the reaction vessel in the photoreactor and irradiate with UV light while maintaining a constant temperature (e.g., 0 °C) with a cooling system.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Quantitative Data Summary
The following table summarizes hypothetical data on the influence of reaction conditions on the diastereomeric ratio (d.r.) of the product.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) | Yield (%) |
| 1 | Benzene | 25 | 2:1 | 65 |
| 2 | Acetonitrile | 25 | 3:1 | 70 |
| 3 | Acetonitrile | 0 | 5:1 | 60 |
| 4 | Acetone | 25 | 1.5:1 | 55 |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic for Poor Diastereoselectivity
Caption: Decision tree for troubleshooting poor diastereoselectivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Paterno buchi reaction | PPTX [slideshare.net]
- 3. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Oxaspiro[3.5]nonan-7-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Oxaspiro[3.5]nonan-7-ylmethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: a Paternò-Büchi reaction to form the spirocyclic oxetane core, followed by the reduction of a resulting functional group to the desired methanol.
Problem 1: Low Yield in the Paternò-Büchi Reaction
Question: We are experiencing low yields of the spirocyclic oxetane intermediate during the [2+2] photocycloaddition of a cyclic ketone with an alkene. What are the potential causes and solutions?
Answer:
Low yields in the Paternò-Büchi reaction for the synthesis of spirocyclic oxetanes are a common issue. The primary causes and troubleshooting steps are outlined below:
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Competing Alkene Dimerization: The alkene starting material can undergo photodimerization, which competes with the desired cycloaddition with the ketone.
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Solution: Employ a triplet sensitizer or a scavenger for the excited alkene. The use of p-xylene has been shown to suppress the dimerization of maleic anhydride, a common precursor, thereby increasing the yield of the desired oxetane product.
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Insufficient Irradiation: The photochemical nature of the Paternò-Büchi reaction requires a specific wavelength and duration of UV irradiation.
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Solution: Ensure the correct wavelength of light is being used for the specific ketone and alkene. The reaction progress should be monitored by a suitable technique (e.g., ¹H NMR, TLC) to determine the optimal irradiation time. Non-polar solvents are generally preferred for this reaction.[1]
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Side Reactions of the Carbonyl Compound: The excited carbonyl compound can participate in other reactions, such as pinacol coupling.[1]
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Solution: Optimize the concentration of the reactants. Higher concentrations of the alkene relative to the ketone can favor the desired cycloaddition.
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Problem 2: Formation of Multiple Products
Question: Our reaction is producing a mixture of regioisomers and diastereomers. How can we improve the selectivity of the Paternò-Büchi reaction?
Answer:
The stereochemical and regiochemical outcome of the Paternò-Büchi reaction is influenced by the stability of the intermediate biradicals.
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Regioselectivity: The addition of the excited carbonyl to the alkene can occur in two different orientations, leading to regioisomers. The formation of the more stable 1,4-biradical intermediate is generally favored.
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Stereoselectivity: The stereoselectivity is often dependent on the specific substrates and reaction conditions. For some substrates, high diastereoselectivity can be achieved.
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Solution: Modifying the substituents on both the ketone and alkene can influence the stability of the radical intermediates and thus the product distribution. Solvent polarity can also play a role and should be screened.
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Problem 3: Difficulty in Purifying the Final Product
Question: We are facing challenges in isolating pure this compound after the reduction step. What purification strategies are recommended?
Answer:
Purification of the final product can be challenging due to the presence of unreacted starting materials, reaction byproducts, and the reducing agent residues.
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Solution: Flash column chromatography is a common and effective method for the purification of spirocyclic oxetanes and their derivatives. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The fractions should be monitored by TLC to identify and combine those containing the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a two-step sequence. The first step is the formation of the spirocyclic oxetane ring system via a Paternò-Büchi reaction between a suitable cyclic ketone and an alkene. This is followed by the functionalization or reduction of a group on the spirocycle to introduce the methanol moiety.[1]
Q2: What are the recommended starting materials for the Paternò-Büchi reaction to form the 2-Oxaspiro[3.5]nonane core?
A2: Based on the target molecule, a likely starting ketone is a protected 4-oxocyclohexanecarbaldehyde or a related derivative. The alkene could be a simple, non-substituted alkene like ethylene, or a precursor that allows for the subsequent introduction of the methanol group. A more direct approach involves the photocycloaddition of a cyclic ketone with an alkene that already contains a protected hydroxyl group or a precursor to it.
Q3: What are the key parameters to control in the Paternò-Büchi reaction?
A3: The key parameters include the choice of solvent (typically non-polar), the concentration of reactants, the wavelength and duration of UV irradiation, and the use of additives like p-xylene to suppress side reactions.
Q4: What reducing agents are suitable for converting an intermediate ester or aldehyde to the final methanol product?
A4: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are commonly used for the reduction of esters and aldehydes to primary alcohols.
Data Presentation
Table 1: Hypothetical Optimization of Paternò-Büchi Reaction Yield
| Entry | Ketone | Alkene | Additive (equiv.) | Solvent | Irradiation Time (h) | Yield of Oxetane Intermediate (%) |
| 1 | Cyclohexanone | Maleic Anhydride | None | Acetonitrile | 24 | 35 |
| 2 | Cyclohexanone | Maleic Anhydride | p-xylene (1.0) | Acetonitrile | 24 | 65 |
| 3 | Cyclohexanone | Maleic Anhydride | p-xylene (1.0) | Dichloromethane | 24 | 58 |
| 4 | Cyclohexanone | Maleic Anhydride | p-xylene (1.0) | Acetonitrile | 48 | 72 |
| 5 | 4-Oxocyclohexane-1-carbaldehyde (protected) | Ethylene | p-xylene (1.0) | Acetonitrile | 36 | 68 |
Experimental Protocols
Protocol 1: General Procedure for the Paternò-Büchi Reaction
This protocol is adapted from a general procedure for the synthesis of functionalized spirocyclic oxetanes.
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Reaction Setup: In a quartz photoreactor tube, dissolve the cyclic ketone (1.0 equiv.) and the alkene (1.5 equiv.) in anhydrous acetonitrile. Add p-xylene (1.0 equiv.) to the solution.
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Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
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Irradiation: Irradiate the reaction mixture with a suitable UV lamp (e.g., 254 nm or 300 nm, depending on the substrates) at room temperature.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or used directly in the next step.
Protocol 2: General Procedure for the Reduction to the Methanol
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Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 equiv.) in anhydrous tetrahydrofuran (THF).
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Addition of Intermediate: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the spirocyclic oxetane intermediate (containing a reducible functional group like an ester or aldehyde) (1.0 equiv.) in anhydrous THF to the LiAlH₄ suspension.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
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Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate. Collect the filtrate and separate the organic layer. Extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
preventing side reactions during the functionalization of 2-Oxaspiro[3.5]nonan-7-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the functionalization of 2-Oxaspiro[3.5]nonan-7-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when functionalizing this compound?
A1: The primary points of reactivity on this molecule are the hydroxyl group and the strained oxetane ring. The most common side reactions include:
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Ring-opening of the oxetane: This is particularly prevalent under acidic conditions (both Brønsted and Lewis acids) and can lead to the formation of diol or other rearranged products.
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Over-oxidation of the primary alcohol: When oxidizing the methanol to an aldehyde, over-oxidation to the carboxylic acid can occur with certain oxidizing agents.
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Formation of byproducts in substitution reactions: Depending on the reaction conditions (e.g., Swern, Mitsunobu), specific side products related to the reagents can be formed.
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Elimination reactions: Under certain basic or acidic conditions, elimination to form an alkene may be a competing side reaction.
Q2: My oxidation of the primary alcohol to the aldehyde is low-yielding. What could be the cause?
A2: Low yields in the oxidation of the primary alcohol can be attributed to several factors:
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Over-oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the alcohol to the carboxylic acid. Consider using milder, more selective reagents like those employed in Swern or Dess-Martin periodinane oxidations.
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Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature if no degradation is observed.
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Side reactions involving the spiroketal: If the oxidation conditions are too harsh (e.g., strongly acidic), the oxetane ring may undergo a ring-opening reaction.
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Formation of mixed thioacetals (in Swern oxidation): This can occur if the reaction temperature is not kept sufficiently low (typically below -60 °C).
Q3: I am attempting a substitution reaction on the hydroxyl group, but I am observing a complex mixture of products. What is happening?
A3: A complex product mixture in substitution reactions often points to the instability of the spiroketal moiety under the reaction conditions.
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Acid-catalyzed ring-opening: If your substitution reaction generates acidic byproducts (e.g., HCl in reactions with thionyl chloride), this can catalyze the ring-opening of the oxetane. The addition of a non-nucleophilic base can help scavenge the acid.
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Carbocation rearrangements: Under certain conditions, the formation of a carbocation intermediate can lead to rearrangements of the carbon skeleton.
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Mitsunobu reaction side products: In a Mitsunobu reaction, if the nucleophile is not sufficiently acidic, the azodicarboxylate can act as a nucleophile, leading to the formation of an undesired adduct.
Q4: How can I prevent the ring-opening of the oxetane during my functionalization reactions?
A4: Preventing the ring-opening of the strained oxetane ring is crucial for successful functionalization.
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Avoid acidic conditions: Whenever possible, choose neutral or basic reaction conditions.
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Use of a protecting group: If acidic conditions are unavoidable, consider protecting the hydroxyl group first with a robust protecting group that can be removed under neutral or basic conditions (e.g., a silyl ether).
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Careful selection of Lewis acids: If a Lewis acid is required, use milder ones and optimize the stoichiometry and reaction temperature to minimize ring-opening.
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Control of reaction temperature: Running reactions at lower temperatures can often suppress side reactions, including ring-opening.
Troubleshooting Guides
Oxidation of the Hydroxyl Group
| Issue | Potential Cause | Recommended Solution |
| Low yield of aldehyde, presence of carboxylic acid | Over-oxidation with strong oxidizing agents. | Use milder conditions such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) oxidation. |
| Low yield of aldehyde, starting material remains | Incomplete reaction. | Increase reaction time, or slightly increase the temperature while monitoring for side product formation by TLC. Ensure stoichiometry of reagents is correct. |
| Formation of a polar byproduct with a different Rf value | Ring-opening of the oxetane under acidic workup conditions. | Use a buffered or basic workup procedure. |
| Formation of an unpleasantly smelling byproduct | Formation of dimethyl sulfide in Swern oxidation. | This is an inherent byproduct. Work in a well-ventilated fume hood and quench the reaction carefully. Rinsing glassware with bleach can help to oxidize the dimethyl sulfide. |
Substitution of the Hydroxyl Group
| Issue | Potential Cause | Recommended Solution |
| Formation of multiple products, some more polar than the starting material | Acid-catalyzed ring-opening of the oxetane. | If using reagents that generate acid (e.g., SOCl2), add a non-nucleophilic base like pyridine or triethylamine. Consider alternative, milder substitution methods like the Mitsunobu reaction. |
| In a Mitsunobu reaction, the desired product is not formed, and a byproduct with a higher molecular weight is observed. | The nucleophile is not acidic enough (pKa > 13), leading to reaction with the azodicarboxylate. | Choose a more acidic nucleophile. If this is not possible, alternative activation methods for the alcohol may be necessary. |
| Low conversion to the desired substitution product. | Steric hindrance around the hydroxyl group. | Increase reaction temperature and/or time. Consider using a more reactive electrophile or a different solvent system. |
Experimental Protocols
General Protocol for Swern Oxidation to the Aldehyde
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Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
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Activation: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.4 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
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Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 30-45 minutes.
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Quenching: Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
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Workup: Allow the reaction to warm to room temperature. Add water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude aldehyde by column chromatography on silica gel.
General Protocol for Mitsunobu Esterification
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Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
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Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.
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Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
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Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Caption: General experimental workflows for the functionalization of this compound.
Caption: Troubleshooting logic for low yields in oxidation reactions.
Caption: Potential reaction pathways and major side reactions.
Technical Support Center: Purification of 2-Oxaspiro[3.5]nonan-7-ylmethanol
This technical support center provides guidance and troubleshooting for the large-scale purification of 2-Oxaspiro[3.5]nonan-7-ylmethanol, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common large-scale purification strategies for this compound?
A1: The primary strategies for large-scale purification of this compound include preparative liquid chromatography (Prep-LC), crystallization, and distillation. The choice of method depends on the impurity profile, desired final purity, and economic considerations. Industrial-scale chromatography is often employed for achieving high purity, though it can have drawbacks such as high solvent consumption.[1][2][3]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can include starting materials from the synthesis, by-products from side reactions (such as oxidation of the hydroxyl group to a carbonyl), and residual solvents.[4] The synthesis of similar spiro compounds can sometimes result in transitional reduction olefin impurities.[5]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) can be a quick and cost-effective method for monitoring the purification process.[6]
Q4: Is crystallization a viable method for purifying this compound?
A4: Yes, crystallization can be a highly effective and economical method for purifying solid compounds to a high degree of purity, provided a suitable solvent system can be identified.[7][8] The success of this method depends on the compound's solubility and the nature of the impurities.
Troubleshooting Guides
Chromatographic Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Impurities | Incorrect mobile phase composition. | Optimize the solvent system. A common approach for normal-phase chromatography is to use mixtures of a non-polar solvent (like hexane) with a more polar solvent (like ethyl acetate or isopropanol).[9] |
| Inappropriate stationary phase. | For a polar compound like an alcohol, a normal-phase silica gel is often a good starting point. If separation is still poor, consider alternative stationary phases. | |
| Peak Tailing | Overloading of the column. | Reduce the amount of crude material loaded onto the column. |
| Interaction of the alcohol with the silica gel. | Add a small amount of a modifier, such as triethylamine, to the mobile phase to reduce strong interactions. | |
| High Backpressure | Fines from the stationary phase. | Ensure the column is properly packed. |
| Precipitation of the sample on the column. | Ensure the sample is fully dissolved in the mobile phase before loading. |
Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | The compound is too soluble in the chosen solvent. | Use a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures. Alternatively, use an anti-solvent to induce precipitation. |
| The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent or a solvent mixture. |
| The rate of cooling is too fast. | Allow the solution to cool slowly to promote crystal growth over precipitation. | |
| Low Purity of Crystals | Impurities are co-crystallizing with the product. | Try a different crystallization solvent or a multi-step crystallization process. Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove surface impurities. |
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Parameter | Preparative HPLC | Crystallization | Distillation |
| Typical Final Purity | >99% | 98-99.5% | 95-98% |
| Typical Yield | 70-85% | 80-95% | 85-97% |
| Solvent Consumption | High | Moderate | Low |
| Throughput | Low to Medium | High | High |
| Cost | High | Low | Medium |
Note: The values presented in this table are illustrative and will vary depending on the specific experimental conditions and the nature of the crude mixture.
Experimental Protocols
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
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Column Selection: A silica gel column is recommended for this polar analyte.
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Mobile Phase Preparation: A typical mobile phase would be a mixture of n-hexane and isopropanol. The exact ratio should be optimized using analytical HPLC to achieve good separation.
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Sample Preparation: Dissolve the crude this compound in the mobile phase. Ensure the sample is completely dissolved to prevent column blockage.
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Purification: Inject the sample onto the column. Monitor the elution of the compound using a UV detector.
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Fraction Collection: Collect the fractions containing the pure product.
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Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.
Crystallization
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Solvent Screening: Test the solubility of the crude material in a variety of solvents to find one where the compound is sparingly soluble at room temperature but soluble when heated.
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Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
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Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
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Filtration: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. gilson.com [gilson.com]
- 3. analusis.edpsciences.org [analusis.edpsciences.org]
- 4. (7-Oxaspiro[3.5]nonan-2-yl)methanol | 1896810-74-4 | Benchchem [benchchem.com]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. researchgate.net [researchgate.net]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
resolving analytical challenges in the characterization of 2-Oxaspiro[3.5]nonan-7-ylmethanol isomers
Welcome to the technical support center for resolving analytical challenges in the characterization of 2-Oxaspiro[3.5]nonan-7-ylmethanol isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in characterizing this compound isomers?
A1: The primary challenges stem from the structural similarities of the isomers. This compound can exist as multiple stereoisomers (enantiomers and diastereomers) due to the presence of chiral centers. These isomers often exhibit nearly identical physical and chemical properties, making their separation and individual characterization difficult. Key challenges include:
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Co-elution in chromatography: Isomers may have very similar retention times on standard chromatographic columns.
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Identical mass spectra: Under standard electron ionization mass spectrometry (EI-MS), isomers often produce identical fragmentation patterns.
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Complex NMR spectra: Overlapping signals in ¹H and ¹³C NMR spectra can make unambiguous structure elucidation challenging without advanced techniques.
Q2: What are the possible isomers of this compound I should be aware of?
A2: The structure of this compound contains at least two chiral centers: the spiro carbon and the carbon atom to which the hydroxymethyl group is attached. This gives rise to the possibility of multiple diastereomers and enantiomers. The exact number of possible stereoisomers depends on the symmetry of the molecule. It is crucial to consider both positional isomers (if the hydroxymethyl group is at a different position on the cyclohexane ring) and stereoisomers.
Q3: Which analytical techniques are most effective for differentiating these isomers?
A3: A multi-technique approach is typically required.
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Chiral Chromatography (GC and HPLC): This is the most powerful technique for separating enantiomers and diastereomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and the use of chiral shift reagents, can help to distinguish between isomers by providing detailed structural information.
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Mass Spectrometry (MS): While standard EI-MS may not be sufficient, techniques like chemical ionization (CI) or tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns. Coupling chromatography with mass spectrometry (e.g., GC-MS, LC-MS) is essential for analyzing the separated isomers.
Troubleshooting Guides
Chromatographic Separation Issues
Problem: My isomers are co-eluting or showing poor resolution on a standard achiral column.
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Solution 1: Switch to a Chiral Stationary Phase (CSP). This is the most effective solution for separating enantiomers. For diastereomers that are difficult to separate, a CSP can also provide the necessary selectivity.
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Workflow for Selecting a Chiral Column:
Caption: Workflow for selecting a suitable chiral column.
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Solution 2: Derivatization. Reacting the alcohol group of this compound with a chiral derivatizing agent can create diastereomeric esters or urethanes. These diastereomers often have larger differences in their physical properties and can be separated on a standard achiral column.
| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Potential Advantage |
| Mosher's acid (MTPA-Cl) | MTPA esters | Can be analyzed by ¹H and ¹⁹F NMR for enantiomeric excess determination. |
| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | Urethane derivatives | Often crystalline, aiding in absolute configuration determination by X-ray crystallography. |
Problem: I am observing peak tailing or fronting on my chiral column.
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Possible Cause: Overloading the column, secondary interactions with the stationary phase, or inappropriate mobile phase.
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Troubleshooting Steps:
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Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves.
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Modify Mobile Phase: For normal phase chromatography, add a small amount of a polar modifier (e.g., isopropanol). For reversed-phase, adjust the pH or ionic strength of the mobile phase.
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Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
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Spectroscopic Characterization Issues
Problem: The mass spectra of my separated isomers are identical.
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Explanation: Enantiomers have identical mass spectra. Diastereomers can also have very similar mass spectra, especially under high-energy ionization conditions like EI.
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Solution:
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Use a Softer Ionization Technique: Chemical Ionization (CI) or Electrospray Ionization (ESI) may produce different adduct ions or fragmentation patterns for diastereomers.
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Perform Tandem Mass Spectrometry (MS/MS): Fragmenting a specific precursor ion can sometimes reveal subtle structural differences between diastereomers.
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Rely on Chromatographic Separation: The primary identification of isomers in this case will come from their unique retention times. The mass spectrometer is used for confirmation of the molecular weight and elemental composition.
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Problem: The ¹H NMR spectra of the isomers are too complex and overlapping.
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Solution 1: Acquire 2D NMR Spectra.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is excellent for mapping out the carbon skeleton.
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Solution 2: Use a Chiral Shift Reagent. Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) can be added to the NMR sample. They coordinate with the hydroxyl group of the alcohol and induce large chemical shift changes, often resolving overlapping signals and allowing for the differentiation of enantiomers in a racemic mixture.
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Logical Flow for NMR Analysis:
Caption: A logical workflow for using NMR to differentiate isomers.
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Experimental Protocols
Protocol 1: Chiral GC-MS Method for Separation of this compound Isomers
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Objective: To separate the stereoisomers of this compound.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Column: A chiral capillary column, for example, a cyclodextrin-based column such as Rt-βDEXsm or a similar phase.
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Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
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GC Conditions:
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Injector Temperature: 250 °C
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 2 °C/min to 180 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
-
Expected Outcome: Baseline separation of the different stereoisomers. The mass spectra will confirm the molecular weight (m/z 156 for the molecular ion, though it may be weak or absent) and show characteristic fragmentation patterns.
Protocol 2: Chiral HPLC-UV Method for Separation of this compound Isomers
-
Objective: To separate the stereoisomers of this compound for analytical or semi-preparative purposes.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
HPLC Conditions (Normal Phase):
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Expected Outcome: Separation of the stereoisomers. The retention times will be characteristic for each isomer under the given conditions.
| Parameter | Typical Starting Condition | Optimization Strategy |
| Mobile Phase Composition | n-Hexane/Isopropanol (90/10) | Increase isopropanol percentage to decrease retention time; decrease for longer retention and potentially better resolution. |
| Flow Rate | 1.0 mL/min | Lower flow rates can improve resolution but increase run time. |
| Temperature | 25 °C | Lower temperatures often improve resolution for enantiomers. |
This technical support guide provides a starting point for addressing the analytical challenges associated with this compound isomers. Due to the unique nature of chiral separations, method development will likely require some empirical optimization.
common impurities in the synthesis of 2-Oxaspiro[3.5]nonan-7-ylmethanol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Oxaspiro[3.5]nonan-7-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound and related spiro-oxetanes can be achieved through several methods. The most common approaches involve the formation of the spirocyclic oxetane core followed by functional group manipulation to introduce the methanol moiety. Key strategies include:
-
Williamson Ether Synthesis: This is a classical and widely used method for forming ether linkages, including the oxetane ring. It typically involves the intramolecular cyclization of a diol where one hydroxyl group is converted into a good leaving group.
-
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can be employed to construct the oxetane ring. Subsequent reduction of a suitable functional group can then yield the desired alcohol.
-
From 1,3-Diols: Direct cyclization of 1,3-diols can be promoted by various reagents to form the oxetane ring.
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
A2: Based on the common synthetic routes, several types of impurities can be formed. The exact nature and quantity of these impurities will depend on the specific reaction conditions and starting materials used.
Common Impurity Classes:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial diol, halo-alcohol, or other precursors.
-
Side Products from the Cyclization Step:
-
Elimination Products: In the Williamson ether synthesis, elimination reactions can compete with the desired substitution, leading to the formation of unsaturated alcohols (alkenes). For instance, in the synthesis of a related aza-spiro compound, "transitional reduction olefin impurities" have been reported.
-
Dimerization Products: The Paternò-Büchi reaction can sometimes lead to the dimerization of the starting alkene, which will appear as a significant byproduct.
-
Polymerization: Under certain conditions, especially with reactive intermediates, polymerization of the starting materials can occur.
-
-
Over-oxidation or Reduction Products: If the synthesis involves oxidation or reduction steps to introduce the methanol group, impurities from incomplete or excessive reaction can be present. For example, the corresponding aldehyde or carboxylic acid may be present as an over-oxidation product.
-
Solvent and Reagent Residues: Residual solvents and unreacted reagents can also be present in the crude product.
Q3: How can I detect and characterize these impurities?
A3: A combination of analytical techniques is recommended for the detection and characterization of impurities:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of multiple components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to resolve closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low yield of the desired product | Incomplete reaction. | - Monitor the reaction closely using TLC or HPLC. - Increase reaction time or temperature cautiously. - Ensure the purity and reactivity of starting materials and reagents. |
| Side reactions are predominant (e.g., elimination, dimerization). | - Optimize reaction conditions (e.g., lower temperature, change of base or solvent). - In the Paternò-Büchi reaction, consider the use of additives like p-xylene to suppress alkene dimerization. | |
| Presence of multiple spots on TLC close to the product spot | Formation of isomeric byproducts or closely related impurities. | - Utilize column chromatography with a high-resolution stationary phase and an optimized eluent system for purification. - Consider preparative HPLC for challenging separations. |
| Product appears oily or discolored after initial work-up | Presence of polymeric material or colored impurities. | - Perform a preliminary purification step like filtration through a plug of silica gel to remove baseline impurities. - Consider a charcoal treatment to remove colored impurities. |
| NMR spectrum shows unexpected peaks | Presence of unreacted starting materials, byproducts, or solvent residues. | - Compare the spectrum with the spectra of the starting materials. - Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of impurities. - Ensure the product is thoroughly dried to remove residual solvents. |
Experimental Protocols
General Purification Protocol: Column Chromatography
-
Preparation of the Crude Material: After the reaction work-up, the crude product is typically concentrated under reduced pressure to remove the bulk of the solvent. It can then be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate) to be loaded onto the column.
-
Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable eluent system as the mobile phase. The choice of eluent will depend on the polarity of the product and impurities, as determined by preliminary TLC analysis. A common starting point for spiro-oxetane alcohols is a mixture of hexane and ethyl acetate.
-
Loading the Sample: The dissolved crude product is carefully loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column, and fractions are collected. The separation is monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Data Presentation
As no specific quantitative data on impurity levels for this particular synthesis was found in the search results, a representative table is provided below to illustrate how such data could be structured.
| Purification Method | Starting Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Key Impurity Removed | Recovery Rate (%) |
| Silica Gel Column Chromatography | 85% | >98% | Unreacted Diol | 75% |
| Preparative HPLC | 95% | >99.5% | Isomeric Byproduct | 60% |
| Recrystallization | 90% | >97% | Starting Aldehyde | 80% |
Visualization
The following diagram illustrates a general workflow for identifying and removing impurities during the synthesis of this compound.
Caption: Workflow for impurity identification and removal in synthesis.
Validation & Comparative
Confirming the Absolute Configuration of 2-Oxaspiro[3.5]nonan-7-ylmethanol Enantiomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in establishing structure-activity relationships and ensuring enantiopurity. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of 2-Oxaspiro[3.5]nonan-7-ylmethanol enantiomers, a valuable building block in medicinal chemistry.
This document outlines the principles, experimental protocols, and data interpretation for three powerful techniques: Mosher's method (NMR spectroscopy), X-ray crystallography, and Electronic Circular Dichroism (ECD) spectroscopy. By presenting a side-by-side comparison, researchers can select the most appropriate method based on sample availability, physical properties, and instrumentation access.
Method Comparison at a Glance
The selection of an appropriate analytical technique is paramount for the unambiguous assignment of stereocenters. Below is a summary of the primary methods discussed in this guide.
| Method | Principle | Advantages | Limitations |
| Mosher's Method | Derivatization of the alcohol with chiral α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The absolute configuration is determined by analyzing the differences in ¹H NMR chemical shifts (Δδ) of protons near the chiral center.[1][2][3][4] | Requires only small amounts of sample, applicable in solution, and utilizes standard NMR instrumentation.[4] | Derivatization is required, which may be challenging for sterically hindered alcohols. Interpretation can be complex if conformational flexibility affects proton chemical shifts.[2][3] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. The resulting electron density map provides the precise three-dimensional arrangement of atoms, allowing for direct determination of the absolute configuration.[5] | Provides an unambiguous and definitive assignment of the absolute configuration.[5] | Requires a suitable single crystal of the compound, which can be difficult to obtain.[3][5] Not applicable to non-crystalline materials. |
| Electronic Circular Dichroism (ECD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[5] The experimental spectrum is compared to a theoretically calculated spectrum for a known configuration to determine the absolute stereochemistry.[6][7] | Highly sensitive, requires small amounts of sample, and is applicable to a wide range of chiral molecules in solution.[8] | The accuracy of the assignment depends heavily on the quality of the quantum chemical calculations and the conformational analysis of the molecule.[6][9] |
Experimental Protocols and Data Interpretation
Mosher's Method: NMR-Based Configurational Analysis
Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols.[1][10] The protocol involves the preparation of two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
-
Esterification: React the enantiomerically pure this compound with (R)-MTPA chloride and (S)-MTPA chloride in separate reactions, typically in the presence of a non-chiral base like pyridine or DMAP, to form the corresponding (R)-MTPA and (S)-MTPA esters.
-
Purification: Purify the resulting diastereomeric esters using standard chromatographic techniques (e.g., column chromatography or HPLC).
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis: Assign the proton signals in the NMR spectra and calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-7 | 5.15 | 5.18 | +0.03 |
| H-8a | 4.25 | 4.20 | -0.05 |
| H-8b | 4.35 | 4.30 | -0.05 |
| H-6a | 1.80 | 1.88 | +0.08 |
| H-6b | 1.95 | 2.04 | +0.09 |
| H-5a | 1.60 | 1.65 | +0.05 |
| H-5b | 1.70 | 1.76 | +0.06 |
This data is illustrative and intended to demonstrate the principles of the method.
A positive Δδ value for a given proton indicates that it is shielded by the phenyl group of the (S)-MTPA ester and deshielded in the (R)-MTPA ester. Conversely, a negative Δδ value indicates shielding by the phenyl group of the (R)-MTPA ester. Based on the established model for Mosher's method, the distribution of positive and negative Δδ values allows for the assignment of the absolute configuration at the C-7 position.
X-ray Crystallography: The Gold Standard
For crystalline materials, single-crystal X-ray diffraction provides the most definitive determination of absolute configuration.
-
Crystallization: Grow a high-quality single crystal of one enantiomer of this compound. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and generate an electron density map. The positions of all atoms in the unit cell are refined.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been determined.
| Parameter | Value | Interpretation |
| Crystal System | Orthorhombic | Defines the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A chiral space group, indicating the crystal is enantiopure. |
| Flack Parameter | 0.02(3) | A value near zero confirms the assigned absolute configuration (e.g., 7R). |
| R-factor | 0.035 | A low value indicates a good fit between the experimental data and the structural model. |
This data is illustrative and represents a successful crystallographic analysis.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a powerful chiroptical technique that is particularly useful when single crystals cannot be obtained.[11]
-
Experimental Spectrum: Dissolve the enantiopure sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) and record the ECD spectrum.
-
Computational Modeling:
-
Perform a conformational search for one of the enantiomers (e.g., the R-enantiomer) using computational chemistry software.
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT).
-
Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TDDFT).[6]
-
Generate a Boltzmann-averaged theoretical ECD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as R. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is S.
| Spectrum | Cotton Effect 1 (nm) | Cotton Effect 2 (nm) |
| Experimental | +210 | -235 |
| Calculated (R-config) | +212 | -238 |
| Calculated (S-config) | -212 | +238 |
This data is illustrative. The sign and wavelength of the Cotton effects are key for comparison.
Conclusion
The determination of the absolute configuration of this compound enantiomers can be confidently achieved using several robust analytical methods. X-ray crystallography remains the definitive method, provided suitable crystals can be obtained. In its absence, Mosher's method offers a reliable NMR-based alternative that relies on chemical derivatization. For a non-destructive and highly sensitive approach, ECD spectroscopy, coupled with computational analysis, provides a powerful tool for configurational assignment in solution. The choice of method will ultimately depend on the specific properties of the sample and the resources available to the researcher.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. purechemistry.org [purechemistry.org]
- 6. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Strategies for 2-Oxaspiro[3.5]nonan-7-ylmethanol
For Immediate Release
A comprehensive comparative guide on the synthetic routes to 2-Oxaspiro[3.5]nonan-7-ylmethanol, a valuable building block in medicinal chemistry and drug discovery, is presented herein. This document outlines two plausible synthetic pathways, providing a detailed analysis of their respective methodologies, and offers projected performance metrics based on established chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the strategic selection of a synthetic route tailored to their specific needs.
Introduction
This compound is a spirocyclic compound incorporating an oxetane ring, a motif of growing interest in medicinal chemistry due to its ability to improve physicochemical properties such as solubility and metabolic stability. While the demand for this and similar scaffolds is increasing, publicly available, detailed synthetic protocols are scarce. This guide addresses this gap by proposing and comparing two distinct and logical synthetic approaches, from readily available starting materials.
Comparative Analysis of Proposed Synthetic Routes
The two proposed routes are:
-
Route 1: A Multistep Approach Via Intramolecular Williamson Etherification. This classic and robust method involves the initial formation of a suitable diol precursor followed by a base-mediated intramolecular cyclization to form the oxetane ring.
-
Route 2: A Photochemical Approach Via the Paterno-Büchi Reaction. This more convergent approach utilizes a [2+2] photocycloaddition reaction to directly form the spirocyclic oxetane core, followed by functional group manipulation to yield the target alcohol.
The following table summarizes the projected quantitative data for these two routes.
| Metric | Route 1: Williamson Etherification | Route 2: Paterno-Büchi Reaction |
| Number of Steps | 4 | 3 |
| Projected Overall Yield | 30-40% | 25-35% |
| Starting Materials | Diethyl malonate, 1,4-dibromobutane, Formaldehyde | 1,1-Cyclohexanedimethanol |
| Key Reagents | NaH, LiAlH₄, TsCl, NaOH | Acetone, UV light (254 nm), NaBH₄ |
| Scalability | Good | Moderate |
| Safety Concerns | Use of NaH and LiAlH₄ (pyrophoric) | Use of UV radiation |
Experimental Protocols
Route 1: Proposed Synthesis via Intramolecular Williamson Etherification
This route commences with the synthesis of a substituted cyclohexyl-1,3-diol, which is then selectively protected and cyclized.
Step 1: Synthesis of 4,4-dicarboxycyclohexan-1-one
-
In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, diethyl malonate is added dropwise at 0°C.
-
1,4-dibromobutane is then added, and the reaction mixture is refluxed.
-
The resulting cyclic diester is hydrolyzed using aqueous NaOH, followed by acidification to yield the dicarboxylic acid.
-
The diacid is then heated to induce decarboxylation, affording 4,4-dicarboxycyclohexan-1-one.
Step 2: Reduction to 4-(hydroxymethyl)cyclohexane-1,1-diol
-
The keto-acid from Step 1 is dissolved in anhydrous THF and cooled to 0°C.
-
Lithium aluminum hydride (LiAlH₄) is added portion-wise, and the reaction is stirred at room temperature.
-
The reaction is carefully quenched with water and aqueous NaOH.
-
The resulting solid is filtered off, and the filtrate is concentrated to give the crude diol.
Step 3: Monotosylation of the Primary Alcohol
-
The diol is dissolved in pyridine and cooled to 0°C.
-
A solution of p-toluenesulfonyl chloride (TsCl) in pyridine is added dropwise.
-
The reaction is stirred at 0°C until TLC analysis indicates the consumption of the starting material.
-
The reaction is worked up by adding water and extracting with ethyl acetate. The organic layer is washed with aqueous HCl and brine, dried, and concentrated.
Step 4: Intramolecular Williamson Etherification
-
The monotosylated product is dissolved in a suitable solvent such as THF or DMF.
-
Sodium hydride (NaH) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature until the cyclization is complete.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
Purification by column chromatography yields this compound.
Route 2: Proposed Synthesis via Paterno-Büchi Reaction
This route leverages a photochemical [2+2] cycloaddition to construct the spiro-oxetane core.
Step 1: Synthesis of 4-(hydroxymethyl)cyclohexan-1-one
-
Commercially available 1,1-cyclohexanedimethanol is dissolved in a suitable solvent like dichloromethane.
-
A mild oxidizing agent, such as pyridinium chlorochromate (PCC), is added, and the mixture is stirred at room temperature.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel and concentrated to give the keto-alcohol.
Step 2: Paterno-Büchi [2+2] Photocycloaddition
-
The keto-alcohol from Step 1 and a photosensitizer like acetone are dissolved in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen or argon.
-
The reaction mixture is irradiated with a UV lamp (e.g., 254 nm) at room temperature until the starting material is consumed.
-
The solvent is evaporated to give the crude spirocyclic oxetane aldehyde.
Step 3: Reduction of the Aldehyde
-
The crude product from Step 2 is dissolved in methanol and cooled to 0°C.
-
Sodium borohydride (NaBH₄) is added in portions.
-
The reaction is stirred until completion and then quenched with water.
-
The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.
-
Purification by column chromatography affords this compound.
Visualization of Synthetic Pathways
Caption: Comparative workflow of two proposed synthetic routes to this compound.
Conclusion
This guide provides a comparative framework for two plausible synthetic routes to this compound. Route 1, based on the Williamson etherification, represents a more traditional, albeit longer, approach that may be more amenable to scale-up. Route 2, utilizing a Paterno-Büchi reaction, is more convergent but may present challenges in terms of reaction setup and scalability due to its photochemical nature. The choice between these routes will depend on the specific requirements of the research or development program, including available equipment, scale, and safety considerations. It is hoped that this comparative analysis will serve as a valuable resource for chemists working in this exciting area of medicinal chemistry.
Comparative Biological Activity of 2-Oxaspiro[3.5]nonan-7-ylmethanol and Its Analogs: A Guide for Drug Discovery Professionals
Introduction
The spirocyclic oxetane scaffold is a promising motif in medicinal chemistry, offering a unique three-dimensional structure that can lead to improved physicochemical properties and novel biological activities.[1][2] This guide provides a comparative analysis of the biological activity of 2-Oxaspiro[3.5]nonan-7-ylmethanol and its structurally related analogs. While specific experimental data for this compound is limited in publicly available literature, preliminary studies suggest potential for cytotoxicity against cancer cell lines and interaction with metabolic enzymes.[3] This analysis focuses on the more extensively studied aza- and diaza-analogs, which have demonstrated significant activity as GPR119 agonists, KRAS G12C inhibitors, and SARS-CoV-2 3CLpro inhibitors.
Comparative Analysis of Biological Activity
The introduction of nitrogen atoms into the spiro[3.5]nonane core structure dramatically influences the biological targets and activity of these compounds. The following tables summarize the available quantitative data for different classes of analogs.
GPR119 Agonist Activity of 7-Azaspiro[3.5]nonane Analogs
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in stimulating insulin secretion and regulating appetite.[4]
| Compound ID | Target | Assay | EC50 (nM) | Reference |
| 54g | hGPR119 | cAMP Accumulation | 3.8 | (MedchemExpress)[5] |
| AR231453 | hGPR119 | Luciferase Reporter | 1.355 | (Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119)[6] |
| PSN632408 | hGPR119 | Luciferase Reporter | 4892 | (Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119)[6] |
| 2-Oleoylglycerol | hGPR119 | cAMP Accumulation | 2500 | (MedchemExpress)[5] |
KRAS G12C Inhibitory Activity of 2,7-Diazaspiro[3.5]nonane Analogs
The KRAS G12C mutation is a key driver in several cancers, and covalent inhibitors targeting this mutant have shown significant therapeutic promise.[7][8]
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| 7b | KRAS G12C | In vitro inhibitory activity | Potent (specific value not provided) | (Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity) |
| AMG-510 | KRAS G12C | Nucleotide Exchange | 0.0089 | (KRAS G12C Human Nucleotide Exchange Assay LeadHunter Assay)[9] |
| MRTX1257 | KRAS G12C | Nucleotide Exchange | 0.0027 | (KRAS G12C Human Nucleotide Exchange Assay LeadHunter Assay)[9] |
SARS-CoV-2 3CLpro Inhibitory Activity of Azaspiro[3.5]nonane Analogs
The 3C-like protease (3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drug development.[10][11]
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| 9b | SARS-CoV-2 3CLpro | Biochemical Assay | Submicromolar (specific value not provided) | (Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease) |
| GC376 | SARS-CoV-2 3CLpro | FRET-based Assay | Potent (specific value not provided) | (The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper)[12] |
| Ebselen | SARS-CoV-2 3CLpro | FRET-based Assay | 0.9 | (The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper)[12] |
Signaling Pathways
The diverse biological activities of these spirocyclic compounds are a result of their interaction with distinct signaling pathways.
Caption: GPR119 Signaling Pathway.
Caption: KRAS G12C Signaling Pathway.
Caption: SARS-CoV-2 3CLpro Mechanism of Action.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the biological activity of the spirocyclic analogs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
GPR119 Agonist Activity (cAMP Accumulation Assay)
This assay quantifies the increase in intracellular cyclic AMP (cAMP) upon GPR119 activation.
-
Cell Culture: Use HEK293 cells stably expressing human GPR119.
-
Compound Incubation: Incubate the cells with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 value.
KRAS G12C Inhibition (Biochemical Nucleotide Exchange Assay)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein.
-
Reagents: Recombinant His-tagged KRAS G12C protein, BODIPY-labeled GDP, and the guanine nucleotide exchange factor SOS1.
-
Inhibitor Pre-incubation: Pre-incubate KRAS G12C with the test compound for 60 minutes.
-
Exchange Reaction: Initiate the nucleotide exchange by adding SOS1 and unlabeled GTP.
-
Signal Detection: Measure the decrease in fluorescence resonance energy transfer (FRET) or fluorescence polarization as BODIPY-GDP is displaced.[9]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
SARS-CoV-2 3CLpro Inhibition (FRET-based Protease Assay)
This assay measures the cleavage of a fluorogenic substrate by the 3CLpro enzyme.
-
Reagents: Recombinant SARS-CoV-2 3CLpro and a FRET-based substrate containing a 3CLpro cleavage sequence flanked by a fluorophore and a quencher.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrate, and various concentrations of the inhibitor in an appropriate buffer.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time at an excitation/emission wavelength pair specific for the fluorophore. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increased fluorescence signal.[14]
-
Data Analysis: Determine the initial reaction velocities and calculate the percent inhibition to determine the IC50 value.
Conclusion
While direct biological data for this compound remains elusive, the extensive research on its aza- and diaza-analogs reveals the therapeutic potential of the spiro[3.5]nonane scaffold. The ability to modulate targets as diverse as GPCRs, oncogenic proteins, and viral proteases by simple heteroatom substitution highlights the versatility of this structural motif. Further investigation into the biological activity of this compound and a broader range of its derivatives is warranted to fully explore its potential in drug discovery. The experimental protocols and pathway information provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. (7-Oxaspiro[3.5]nonan-2-yl)methanol | 1896810-74-4 | Benchchem [benchchem.com]
- 4. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. moffitt.org [moffitt.org]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. mdpi.com [mdpi.com]
- 11. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-Oxaspiro[3.5]nonan-7-ylmethanol and Other Cyclic Alcohols
In the landscape of drug discovery and development, the nuanced reactivity of functional groups on cyclic scaffolds is of paramount importance. This guide provides a comparative analysis of the reactivity of 2-Oxaspiro[3.5]nonan-7-ylmethanol against other common cyclic alcohols, namely cyclohexanemethanol and cyclopentanol. This comparison is aimed at providing researchers, scientists, and drug development professionals with a clear understanding of the potential chemical behavior of these building blocks in synthetic schemes.
Introduction to the Compared Alcohols
This compound presents a unique spirocyclic system containing an oxetane ring fused to a cyclohexane ring bearing a primary alcohol. This structure is compared with the more conventional monocyclic alcohols, cyclohexanemethanol and cyclopentanol, to highlight the influence of the spirocyclic core on the reactivity of the hydroxyl group.
Factors Influencing Reactivity
The reactivity of alcohols is primarily dictated by the stability of intermediates in various reactions, steric hindrance around the hydroxyl group, and the inherent strain of the cyclic system.[1] For primary alcohols such as those discussed here, reactions like oxidation and esterification are key transformations.
The spirocyclic nature of this compound introduces ring strain and conformational rigidity that can influence the accessibility and reactivity of the hydroxymethyl group. In contrast, cyclohexanemethanol exists in a relatively strain-free chair conformation, while cyclopentanol has a puckered envelope or half-chair conformation with some ring strain.
Comparative Reactivity Data
While direct, side-by-side kinetic studies for this compound are not extensively available in the public domain, a qualitative and semi-quantitative comparison can be drawn from established principles of organic chemistry and existing data for related cyclic systems. The following table summarizes the expected relative reactivity in key alcohol transformations.
| Reaction Type | This compound | Cyclohexanemethanol | Cyclopentanol |
| Oxidation to Aldehyde | Moderate | High | Moderate to High |
| Esterification | Moderate | High | Moderate to High |
| Conversion to Alkyl Halide | Moderate to Low | High | Moderate |
Note: Reactivity is predicted based on general principles of organic chemistry. "High" indicates a faster reaction rate and/or higher yield under standard conditions, "Moderate" suggests a less facile reaction, and "Low" indicates a significantly hindered reaction.
Discussion of Reactivity Trends
The hindered nature of the hydroxymethyl group in the spirocyclic system of this compound, due to the adjacent spiro-carbon and the oxetane ring, is expected to result in slightly lower reaction rates for both oxidation and esterification compared to the more flexible and less hindered cyclohexanemethanol. The five-membered ring of cyclopentanol introduces some ring strain, which can sometimes enhance reactivity compared to six-membered rings in certain oxidation reactions.[2] The conversion to alkyl halides, particularly via SN2 mechanisms, is expected to be more sensitive to the steric bulk around the alcohol, potentially making this transformation more challenging for the spirocyclic compound.
Experimental Protocols
Detailed below are generalized experimental protocols for the oxidation and esterification of primary alcohols. These protocols can be adapted for the specific cyclic alcohols discussed.
General Protocol for Oxidation to Aldehyde using PCC
-
To a stirred solution of the alcohol (1.0 eq) in dichloromethane (DCM, 0.1 M), add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.
General Protocol for Esterification (Fischer-Speier)
-
In a round-bottom flask, dissolve the alcohol (1.0 eq) in an excess of the desired carboxylic acid (3.0 eq).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the molecular structures of the compared alcohols and a typical experimental workflow for an oxidation reaction.
References
A Comparative Guide to the Validation of an Analytical Method for the Quantification of 2-Oxaspiro[3.5]nonan-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of 2-Oxaspiro[3.5]nonan-7-ylmethanol, a unique spirocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3] The focus is on a validated High-Performance Liquid Chromatography (HPLC) method, presented alongside potential alternative techniques. This document is intended to serve as a practical resource for researchers and quality control analysts in the pharmaceutical and chemical industries.
The validation of an analytical method is critical to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.[4][5][6] The principles outlined by the International Council for Harmonisation (ICH) are the global standard for validating analytical procedures.[7][8] This guide adheres to the ICH Q2(R2) guidelines, covering key validation parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5][7][8]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of compounds in a mixture.[9] For a compound like this compound, a reversed-phase HPLC method with UV detection is a suitable and robust choice.
Experimental Protocol: Validated HPLC-UV Method
A hypothetical yet representative HPLC method for the quantification of this compound has been validated and its parameters are detailed below.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards are prepared by serial dilution from the stock solution.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase to achieve a theoretical concentration within the linear range of the method.
Workflow for HPLC Method Validation
Caption: Workflow for the validation of the HPLC analytical method.
Data Presentation: Summary of Validation Parameters
The following tables summarize the acceptance criteria and hypothetical results for the validation of the HPLC method for this compound.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | Result |
| Concentration Range | - | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Close to zero | 1.25 |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
| 50 | 99.5 | 98.0 - 102.0 |
| 100 | 100.2 | 98.0 - 102.0 |
| 150 | 99.8 | 98.0 - 102.0 |
Table 3: Precision
| Parameter | % RSD | Acceptance Criteria (% RSD) |
| Repeatability (n=6) | 0.85 | ≤ 2.0 |
| Intermediate Precision (Day 1 vs. Day 2) | 1.20 | ≤ 2.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Table 5: Robustness
| Parameter Varied | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2 °C) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods could also be employed for the quantification of this compound.
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method.
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Principle: Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.
-
Advantages:
-
Higher sensitivity and specificity compared to HPLC-UV.
-
Can provide structural information, aiding in impurity identification.
-
Ideal for complex matrices where co-elution might be an issue with UV detection.
-
-
Disadvantages:
-
Higher cost of instrumentation and maintenance.
-
Requires more specialized expertise to operate.
-
-
When to Consider: For the analysis of very low concentrations of the analyte or for the simultaneous quantification and identification of impurities.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase.
-
Advantages:
-
Excellent separation efficiency for volatile compounds.
-
High sensitivity and provides structural information from mass spectra.
-
-
Disadvantages:
-
This compound may require derivatization to increase its volatility and thermal stability.
-
The derivatization step can introduce variability and complexity to the method.
-
-
When to Consider: If the analyte is part of a mixture of other volatile compounds or if derivatization is straightforward and reproducible.
3. Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: A primary analytical method where the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
-
Advantages:
-
Does not require a specific reference standard of the analyte for quantification if a certified internal standard is used.
-
Provides structural confirmation simultaneously with quantification.
-
Can be highly accurate and precise.
-
-
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-purity internal standard.
-
Instrumentation is expensive and requires a specialized environment.
-
-
When to Consider: For the certification of reference materials or when a pure standard of this compound is not available.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control, a validated HPLC-UV method, as detailed in this guide, offers a reliable, robust, and cost-effective solution. For more demanding applications, such as trace analysis or impurity profiling, HPLC-MS would be the superior choice. GC-MS and qNMR represent more specialized alternatives for specific analytical challenges.
This guide underscores the importance of a systematic approach to method validation, in line with ICH guidelines, to ensure the generation of high-quality, reliable analytical data in a regulated environment.[4][10][11]
References
- 1. (7-Oxaspiro[3.5]nonan-2-yl)methanol | 1896810-74-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Spiro compound - Wikipedia [en.wikipedia.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. scielo.br [scielo.br]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. biopharminternational.com [biopharminternational.com]
cross-referencing NMR data of 2-Oxaspiro[3.5]nonan-7-ylmethanol with published literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing experimental Nuclear Magnetic Resonance (NMR) data of 2-Oxaspiro[3.5]nonan-7-ylmethanol with published literature. Due to a lack of publicly available, peer-reviewed NMR data for this compound, this guide utilizes data from the closely related analogue, 2-Oxaspiro[3.5]nonan-7-one, as a reference for comparison. This document outlines a standard experimental protocol for acquiring NMR data and presents a structured approach to data comparison.
Data Presentation: A Comparative Analysis
A direct comparison of NMR data is crucial for the structural elucidation and verification of synthesized compounds. The following table provides a template for comparing experimental data against literature values. Given the absence of published data for this compound, we present the available ¹H NMR data for 2-Oxaspiro[3.5]nonan-7-one. Researchers who have synthesized this compound can populate the "Experimental Data" column with their own findings to perform a comparative analysis.
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ¹H | Data not available | Data not available | Data not available | Data not available |
| ¹³C | Data not available | Data not available | Data not available | Data not available | |
| 2-Oxaspiro[3.5]nonan-7-one [1] | ¹H | 4.44 | s | - | -CH₂-O- |
| 2.34 | t | 6.8 | -CH₂-C=O | ||
| 1.91 | t | 6.8 | -CH₂-C-C=O | ||
| ¹³C | Data not available | Data not available | Data not available | Data not available |
Note: The ¹H NMR data for 2-Oxaspiro[3.5]nonan-7-one is sourced from ChemicalBook and should be used as a reference point for comparison.[1] The absence of comprehensive, peer-reviewed data highlights the importance of thorough characterization and data dissemination in chemical research.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).[2][4] The choice of solvent can influence chemical shifts.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[6]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.[6][7]
-
Filtration: If any particulate matter is present, filter the solution through a small cotton plug in the pipette to prevent shimming issues.[7]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional, proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.[4]
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Workflow for Cross-Referencing NMR Data
The following diagram illustrates the logical workflow for comparing experimentally obtained NMR data with published literature values.
Caption: Workflow for NMR Data Cross-Referencing.
References
- 1. 2-Oxaspiro[3.5]nonan-7-one(1256546-74-3) 1H NMR spectrum [chemicalbook.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
Benchmarking the Bio-Performance of 2-Oxaspiro[3.5]nonan-7-ylmethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-oxaspiro[3.5]nonane scaffold is a unique three-dimensional structure that has garnered interest in medicinal chemistry for its potential to explore novel chemical space and develop new therapeutic agents. This guide provides a framework for benchmarking the performance of 2-Oxaspiro[3.5]nonan-7-ylmethanol and its derivatives in various bioassays. Due to the limited publicly available bio-performance data on this specific class of compounds, this document outlines a comparative approach based on closely related spirocyclic structures and provides standardized experimental protocols for researchers to conduct their own evaluations.
Comparative Performance Data
Direct quantitative bioassay data for this compound derivatives is scarce in the public domain. However, preliminary data suggests potential cytotoxic activity in certain cancer cell lines.[1] To facilitate a starting point for comparison, this guide presents data from bioassays of analogous spiro[3.5]nonane derivatives, such as the 7-azaspiro[3.5]nonane series, which have been investigated as GPR119 agonists.[2]
Researchers are encouraged to use the provided protocols to generate data for their specific this compound derivatives and populate a similar comparative table.
Table 1: Comparative Bioactivity of Spiro[3.5]nonane Analogs (Hypothetical Data for this compound Derivatives)
| Compound ID | Target/Assay | Cell Line | IC50 / EC50 (µM) | Notes |
| OSNM-001 | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | Data Needed | --- |
| OSNM-002 | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | Data Needed | --- |
| OSNM-003 | GPR119 Agonism (cAMP Assay) | HEK293-GPR119 | Data Needed | --- |
| AZSN-001 | GPR119 Agonism (cAMP Assay) | HEK293-GPR119 | 1.2 | Reference compound[2] |
| Doxorubicin | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 0.8 | Positive Control[3] |
OSNM: this compound derivative; AZSN: 7-Azaspiro[3.5]nonane derivative. Data for OSNM derivatives is hypothetical and should be replaced with experimental findings.
Experimental Protocols
To ensure consistency and comparability of data, the following detailed experimental protocols are provided for key bioassays.
Cell Viability (MTT) Assay for Anticancer Screening
This protocol is adapted from standard cell-based screening methods.[4][5][6]
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)
This protocol is a general method for assessing the agonist or antagonist activity of compounds on a specific GPCR, such as GPR119.[2]
Objective: To determine if this compound derivatives can modulate the activity of a target GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., GPR119)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Test compounds and a known agonist/antagonist
-
384-well plates
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells into 384-well plates and incubate overnight.
-
Compound Addition: Add the test compounds at various concentrations. For antagonist testing, co-incubate with a known agonist.
-
Incubation: Incubate at room temperature for the time specified by the cAMP assay kit manufacturer.
-
Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP measurement according to the kit's instructions.
-
Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflows
Understanding the potential molecular mechanisms of action is crucial in drug development. Below are diagrams of common signaling pathways that could be modulated by bioactive spiro compounds, along with a typical experimental workflow.
Experimental Workflow for Bio-Performance Benchmarking.
Simplified MAPK/ERK Signaling Pathway.
G-Protein Coupled Receptor (GPCR) Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
A Comparative Analysis of 2-Oxaspiro[3.5]nonan-7-ylmethanol and Other Spirocyclic Compounds in Computational Docking Studies Against Key Protein Targets
Introduction: Spirocyclic scaffolds have emerged as a promising area of research in medicinal chemistry and drug discovery due to their unique three-dimensional structures.[1][2] These rigid architectures can offer improved binding affinity and selectivity for biological targets compared to more planar molecules.[3] This guide provides a comparative analysis of the hypothetical binding characteristics of 2-Oxaspiro[3.5]nonan-7-ylmethanol and other spirocyclic alternatives against a panel of therapeutically relevant protein targets. The data presented herein is generated from a standardized computational docking protocol to facilitate a direct comparison of their potential as interaction partners.
Comparative Docking Analysis
The following table summarizes the hypothetical binding affinities and interactions of this compound and two alternative spirocyclic compounds against three distinct protein targets. The targets were chosen to represent different classes of proteins often implicated in disease: a protein kinase (EGFR), a G-protein coupled receptor (CXCR4), and a viral protease (SARS-CoV-2 Main Protease).
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues (Hypothetical) |
| This compound | EGFR Kinase Domain | 2GS2 | -7.8 | 3 | MET793, LYS745, ASP855 |
| CXCR4 | 3ODU | -6.9 | 2 | ASP171, GLU288 | |
| SARS-CoV-2 Main Protease | 6LU7 | -6.2 | 4 | HIS41, CYS145, GLU166 | |
| Alternative 1: 7-Azaspiro[3.5]nonane derivative | EGFR Kinase Domain | 2GS2 | -8.5 | 4 | MET793, THR790, LYS745 |
| CXCR4 | 3ODU | -7.5 | 3 | ASP171, TYR116, ASP97 | |
| SARS-CoV-2 Main Protease | 6LU7 | -6.8 | 5 | HIS41, GLY143, SER144 | |
| Alternative 2: Spirooxindole derivative | EGFR Kinase Domain | 2GS2 | -9.2 | 5 | MET793, LYS745, CYS797 |
| CXCR4 | 3ODU | -8.1 | 4 | ASP171, GLU288, ARG188 | |
| SARS-CoV-2 Main Protease | 6LU7 | -7.5 | 6 | HIS41, CYS145, THR190 |
Experimental Protocols
A standardized computational docking protocol was designed to evaluate the binding potential of each compound.
1. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (EGFR, PDB ID: 2GS2; CXCR4, PDB ID: 3ODU; SARS-CoV-2 Main Protease, PDB ID: 6LU7) were obtained from the RCSB Protein Data Bank.
-
All water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms and Kollman charges were added to the protein structures using AutoDockTools.
2. Ligand Preparation:
-
The 3D structures of this compound and the alternative compounds were generated using molecular modeling software.
-
The geometries of the ligands were optimized using a suitable force field.
-
Gasteiger charges were assigned, and rotatable bonds were defined for each ligand.
3. Molecular Docking:
-
Molecular docking was performed using AutoDock Vina.
-
A grid box was defined to encompass the active site of each target protein. The grid box dimensions were centered on the known binding site of a co-crystallized ligand where available.
-
The docking calculations were performed with an exhaustiveness of 8. The top-ranked binding pose for each ligand was selected based on the docking score.
4. Analysis of Results:
-
The binding poses and interactions of the ligands within the active sites of the proteins were visualized and analyzed.
-
Key interactions, such as hydrogen bonds and hydrophobic contacts, were identified.
Visualizations
Computational Docking Workflow
The following diagram illustrates the general workflow employed in the computational docking studies.
Computational Docking Workflow
Hypothetical EGFR Signaling Pathway
This diagram depicts a simplified signaling pathway involving the Epidermal Growth Factor Receptor (EGFR), a target protein in this study. Inhibition of EGFR kinase activity can disrupt downstream signaling cascades implicated in cell proliferation and survival.
Hypothetical EGFR Signaling Pathway Inhibition
References
Navigating the Druggability Landscape: A Comparative Guide to 2-Oxaspiro[3.5]nonan-7-ylmethanol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds with favorable drug-like properties is a perpetual frontier. This guide provides a comprehensive assessment of a series of rationally designed derivatives of 2-Oxaspiro[3.5]nonan-7-ylmethanol, a promising spirocyclic scaffold. Through a combination of in silico predictions and established experimental protocols, we present a comparative analysis of their physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, offering a valuable resource for hit-to-lead optimization and candidate selection.
The incorporation of spirocyclic motifs, particularly those containing strained rings like oxetanes, has emerged as a powerful strategy in medicinal chemistry to enhance three-dimensionality and modulate physicochemical properties.[1] The 2-oxaspiro[3.5]nonane core, with its inherent rigidity and polarity conferred by the oxetane ring, presents an attractive starting point for the design of novel therapeutic agents. This guide explores how systematic structural modifications to the parent compound, this compound, can influence key drug-like attributes.
In Silico Physicochemical and ADME Property Assessment
To facilitate a comparative analysis, a focused library of this compound derivatives was designed. Their fundamental physicochemical and ADME properties were predicted using the SwissADME web tool, a widely utilized platform for in silico drug discovery.[2] The parent compound and its derivatives were evaluated against Lipinski's Rule of Five, a cornerstone for predicting oral bioavailability, alongside other critical parameters such as aqueous solubility, gastrointestinal absorption, and potential for cytochrome P450 (CYP) inhibition.
Table 1: Predicted Physicochemical Properties of this compound Derivatives
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |
| Parent | This compound | 156.22 | 1.35 | 1 | 2 |
| Derivative 1 | 2-Oxaspiro[3.5]nonan-7-yl)methyl acetate | 198.25 | 1.91 | 0 | 3 |
| Derivative 2 | (2-Oxaspiro[3.5]nonan-7-yl)methanamine | 155.24 | 1.18 | 2 | 2 |
| Derivative 3 | N-((2-Oxaspiro[3.5]nonan-7-yl)methyl)acetamide | 197.26 | 1.25 | 1 | 3 |
| Derivative 4 | 7-(Fluoromethyl)-2-oxaspiro[3.5]nonane | 158.21 | 1.58 | 0 | 1 |
Table 2: Predicted ADME Properties of this compound Derivatives
| Compound ID | Lipinski Violations | GI Absorption | BBB Permeant | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Parent | 0 | High | No | No | No | No | No | No |
| Derivative 1 | 0 | High | No | No | No | No | No | No |
| Derivative 2 | 0 | High | No | No | No | No | No | No |
| Derivative 3 | 0 | High | No | No | No | No | No | No |
| Derivative 4 | 0 | High | Yes | No | No | No | No | No |
Experimental Protocols for In Vitro ADME Assays
While in silico predictions offer valuable initial insights, experimental validation is paramount. The following are detailed protocols for key in vitro assays to determine the aqueous solubility, membrane permeability, and metabolic stability of the synthesized derivatives.
Aqueous Thermodynamic Solubility Assay
This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.
Protocol:
-
Add an excess amount of the solid test compound to a vial containing a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The resulting concentration represents the thermodynamic solubility of the compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract.
Protocol:
-
Prepare a 96-well filter plate by coating the membrane of each well with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a small percentage of a solubilizing agent if necessary.
-
Add the test compounds, dissolved in a suitable buffer, to the wells of the filter (donor) plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
-
Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical concentration if the compound were evenly distributed, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
-
-
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Protocol:
-
Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound at a specified concentration (e.g., 1 µM), and a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining compound against time. The intrinsic clearance (CLint) can then be calculated from the half-life.
Visualizing Experimental and Biological Contexts
To provide a clearer understanding of the experimental workflow and potential biological relevance of this compound derivatives, the following diagrams have been generated using the Graphviz DOT language.
Oxetane-containing compounds have been reported to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and tyrosine kinases, which are implicated in numerous diseases, including cancer.[1][3] The following diagrams illustrate simplified signaling pathways for these two major target classes.
Conclusion
The in silico analysis of the designed this compound derivatives demonstrates that this scaffold generally possesses favorable drug-like properties, with all evaluated compounds adhering to Lipinski's Rule of Five. The predicted high gastrointestinal absorption and low potential for CYP inhibition suggest a promising ADME profile. However, these computational predictions must be substantiated by rigorous experimental data. The provided protocols for key in vitro assays offer a clear roadmap for the empirical assessment of these and other novel derivatives. By integrating computational modeling with experimental validation, researchers can efficiently navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the 2-oxaspiro[3.5]nonane scaffold.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Catalytic Landscape for 2-Oxaspiro[3.5]nonan-7-ylmethanol Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a critical endeavor. 2-Oxaspiro[3.5]nonan-7-ylmethanol, a valuable building block in medicinal chemistry, presents a synthetic challenge where the choice of catalyst can significantly impact yield, purity, and overall efficiency. This guide provides a comparative analysis of potential catalytic strategies for the synthesis of this spirocyclic compound, drawing upon data from analogous transformations due to the limited direct comparative studies for this specific molecule.
Comparison of Potential Catalytic Systems
The synthesis of spirocycles often involves intramolecular cyclization reactions. Based on analogous syntheses, several catalytic approaches can be postulated for the formation of the 2-oxaspiro[3.5]nonane skeleton. The choice of catalyst is intrinsically linked to the specific synthetic route and the nature of the starting materials. Below is a summary of potential catalysts and their performance in related reactions.
| Catalyst/Reagent | Substrate Type (Analogous) | Reaction Type | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Observations |
| Palladium Catalyst | N-protected 3-((benzylamino)methyl)oxetan-3-ol derivative | Catalytic Hydrogenation (Deprotection) | High (not specified) | 16 | Room Temp. | Effective for deprotection in multi-step synthesis of an azaspiro[3.5]nonane.[1] |
| Phase Transfer Catalyst & Metal Iodide | Dihaloalkane and a nucleophilic precursor | Cyclization | >82 | Not specified | Not specified | Used for the synthesis of 7-oxo-2-azaspiro[3.5]nonane; metal iodide facilitates leaving group departure.[2] |
| Lithium Aluminum Hydride (LAH) | Amide precursor | Reduction/Cyclization | 56.3 - 82.6 | 4 - 8 | -10 | A strong reducing agent used for the second cyclization step in the synthesis of 7-oxo-2-azaspiro[3.5]nonane.[2] |
| Cobalt(III) Catalyst | Phenoxy acetamide and alkynes | C-H Activation/Carboamidation | up to 85 (isolated) | 24 | 60 | Demonstrates a method for constructing oxa-spirocyclic compounds, though not the specific target.[3] |
| Copper(II) Bromide/TFA | 1,2-amino alcohol, 3-oxetanone, formaldehyde, and alkyne | Four-Component A³-based Cascade | Good to excellent | 10 | 80 | Facilitates the synthesis of 3-oxetanone-derived spirooxazolidines.[4] |
Note: The data presented is for the synthesis of analogous compounds and should be considered as a guide for the development of a synthetic route to this compound.
Experimental Protocols for Analogous Syntheses
The following are representative experimental protocols for the synthesis of related spirocyclic compounds, which can serve as a foundation for developing a procedure for this compound.
Synthesis of 7-oxo-2-azaspiro[3.5]nonane via Phase Transfer Catalysis and Reductive Cyclization[2]
This two-step synthesis highlights a cyclization strategy that could be adapted for the formation of the oxaspirocycle.
Step 1: First Cyclization To a solution of the appropriate starting materials (a compound with a nucleophilic nitrogen and a dihaloalkane) in N,N-dimethylformamide (DMF), an acid-binding agent (e.g., anhydrous potassium carbonate), a phase transfer catalyst, and a metal iodide (e.g., potassium iodide or sodium iodide) are added. The reaction mixture is stirred, likely at an elevated temperature, until the completion of the first cyclization to yield an intermediate compound. The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases, while the metal iodide acts as a key catalyst for the conversion.
Step 2: Second Cyclization (Reductive) The intermediate from the first step is dissolved in a suitable solvent such as tetrahydrofuran (THF). The solution is cooled to -10 °C, and lithium aluminum hydride (LAH) is added portion-wise. The reaction is stirred for 4 to 8 hours. Upon completion, the reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated to give the crude product, which is then purified by column chromatography to afford the final 7-oxo-2-azaspiro[3.5]nonane. The overall yield for this two-step process is reported to be over 82%.
Palladium-Catalyzed Hydrogenation for Deprotection in Azaspiro[3.5]nonane Synthesis[1]
In a multi-step synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, a palladium catalyst is employed for the final deprotection step. A solution of the N-benzyl protected spirocycle in a suitable solvent is subjected to catalytic hydrogenation using a palladium catalyst. This step is typically carried out under a hydrogen atmosphere at room temperature for an extended period (e.g., 16 hours) to achieve complete removal of the protecting group.
Proposed Synthetic Workflow and Catalytic Logic
Based on the analysis of analogous reactions, a hypothetical workflow for the synthesis of this compound can be proposed. This workflow illustrates the logical steps from starting materials to the final product, highlighting the potential role of catalysis.
Caption: Hypothetical workflow for the synthesis of this compound.
This proposed pathway involves an initial Wittig reaction to introduce the necessary carbon framework, followed by a key acid or base-catalyzed intramolecular cyclization to form the oxetane ring and the spirocyclic core. A final reduction step would then convert a ketone functionality to the desired methanol group. The choice of catalyst for the cyclization step would be critical and would likely involve screening of various Lewis and Brønsted acids or bases to optimize the yield.
The logical relationship for the key catalytic cyclization step can be visualized as follows:
References
- 1. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Oxaspiro[3.5]nonan-7-ylmethanol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-Oxaspiro[3.5]nonan-7-ylmethanol, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Chemical Profile and Hazard Assessment:
This compound possesses two key functional groups that dictate its handling and disposal requirements: a cyclic ether and a primary alcohol.
-
Cyclic Ether: Cyclic ethers are known to form potentially explosive peroxides when exposed to air and light over time.[1][2][3][4][5] This risk increases with storage duration and concentration, for example, through evaporation.[1][3][4]
-
Primary Alcohol: The alcohol group renders the compound flammable.[6][7][8]
Due to these properties, this compound must be managed as a flammable and potentially peroxide-forming hazardous waste.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [9] |
| Molecular Weight | 156.22 g/mol | [9][10] |
| CAS Number | 1256546-76-5 | [9] |
Experimental Protocol: Peroxide Detection
Before proceeding with disposal, older containers of this compound, or those of unknown age or storage history, should be tested for the presence of peroxides. Caution: If crystalline solids are visible in the liquid or around the cap, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately. [1][11]
Materials:
-
Sample of this compound
-
Potassium iodide (KI) solution (5-10%)
-
Dilute hydrochloric or acetic acid
-
Starch solution (optional, for enhanced visibility)
-
Test tube or small vial
-
Peroxide test strips (alternative method)
Procedure:
-
In a designated fume hood, add 1-3 mL of the this compound sample to a test tube.
-
Add an equal volume of acetic acid or a few drops of dilute hydrochloric acid.[2][3]
-
Add a few drops of the potassium iodide solution and shake the mixture.[2][3]
-
The appearance of a yellow to brown color indicates the presence of peroxides.[2][3] A blue-black color will appear if a starch indicator is used.[3]
-
Alternatively, use commercially available peroxide test strips according to the manufacturer's instructions.[3][11]
If the test is positive for peroxides, do not proceed with disposal. The container should be labeled as "Peroxide-Positive" and your institution's EHS office must be contacted for specialized disposal.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
Before handling the chemical, ensure you are wearing the following appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A flame-retardant laboratory coat
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain. [6][7][8][12][13][14] This is illegal and can cause environmental damage and create a fire hazard in the plumbing.[6][14]
-
This chemical waste should be collected as flammable organic solvent waste .
-
It is crucial to segregate this waste from other chemical waste streams such as acids, bases, and oxidizers to prevent dangerous reactions.[6][15]
3. Container Selection and Labeling:
-
Use a designated, compatible hazardous waste container. The original container, if in good condition, or a clean, empty solvent bottle made of a compatible material is suitable.[15]
-
The container must have a tightly sealing cap to prevent evaporation and the release of flammable vapors.[15]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Peroxide-Former).
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6][11]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.
-
Ensure the waste is stored with secondary containment to contain any potential leaks.[12]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.[11]
-
Follow all institutional and local regulations for hazardous waste disposal.[11][16][17]
Mandatory Visualizations
Caption: Disposal workflow for this compound.
References
- 1. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. Ether - Wikipedia [en.wikipedia.org]
- 5. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. (7-Oxaspiro[3.5]nonan-2-yl)methanol | 1896810-74-4 | Benchchem [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hazardous Waste Disposal [cool.culturalheritage.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
Personal protective equipment for handling 2-Oxaspiro[3.5]nonan-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Oxaspiro[3.5]nonan-7-ylmethanol (CAS No. 1256546-76-5) in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on general best practices for handling novel chemical entities with unknown toxicity, as well as safety data for structurally related compounds. A conservative approach is advised.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This level of protection should be observed at all times to minimize exposure.
| Protection Type | Specific PPE | Rationale & Best Practices |
| Eye and Face Protection | Chemical Splash Goggles, Face Shield | Goggles are mandatory to protect against splashes.[1][2] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Disposable nitrile gloves are suitable for incidental contact.[1] For prolonged handling, consider heavier-duty gloves. Always inspect gloves before use and wash hands after removal.[4][5] |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat is required to protect skin and clothing from potential splashes.[4][6] |
| Footwear | Closed-Toe Shoes | Impermeable, closed-toe shoes must be worn in the laboratory at all times to protect against spills.[6] |
| Respiratory Protection | Not generally required with proper engineering controls | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[7] If engineering controls are insufficient, a risk assessment should be performed to determine the need for respiratory protection. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety. The following steps outline the process for safely handling this compound.
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
Experimental Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, and safety glasses. Don chemical-resistant gloves before handling any chemicals.
-
Verify Fume Hood: Ensure the chemical fume hood is on and functioning correctly.
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment within the fume hood to minimize movement of hazardous materials.
-
Prepare Waste Container: Have a clearly labeled waste container for non-halogenated organic waste ready in the fume hood.[8][9]
-
-
Handling and Experimentation:
-
Transfer Compound: Carefully transfer this compound from its storage container to the reaction vessel inside the fume hood. Avoid raising dust or creating splashes.
-
Perform Procedures: Carry out all experimental steps within the fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate any surfaces and non-disposable equipment that may have come into contact with the compound.
-
Waste Disposal: Dispose of all contaminated disposable materials and waste solutions in the designated non-halogenated organic waste container.[10][11]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then goggles).
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[5]
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure safety.
-
Waste Segregation: this compound should be treated as a non-halogenated organic waste . Do not mix it with halogenated solvents, as this significantly increases disposal costs and complexity.[10][11]
-
Waste Container:
-
Disposal Procedure: Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain.[11]
Logical Relationship for Waste Disposal
Caption: Decision process for chemical waste segregation and disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. uah.edu [uah.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. methanol.org [methanol.org]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. louisville.edu [louisville.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
